4-Chloro-3-(trifluoromethyl)phenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-chloro-3-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O2/c9-6-2-1-4(8(13)14)3-5(6)7(10,11)12/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKNQBNGLMOTDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382202 | |
| Record name | 4-Chloro-3-(trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176976-42-4 | |
| Record name | 4-Chloro-3-(trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-3-(trifluoromethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-3-(trifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-(trifluoromethyl)phenylboronic acid is a synthetically versatile organoboron compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group, imparts distinct electronic and steric properties, making it a valuable building block for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a particular focus on its utility in drug discovery and development.
Core Properties
The physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| Molecular Formula | C₇H₅BClF₃O₂ | [1][2] |
| Molecular Weight | 224.37 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 233 - 236 °C | [1] |
| Boiling Point | 304.3 °C at 760 mmHg | [2] |
| Density | 1.49 g/cm³ | [2] |
| CAS Number | 176976-42-4 | [1][2] |
Synthesis and Purification
General Experimental Protocol for Synthesis
Materials:
-
1-Bromo-4-chloro-3-(trifluoromethyl)benzene
-
Magnesium turnings or n-Butyllithium
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Trimethyl borate or Triisopropyl borate
-
Hydrochloric acid (aqueous solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvents for extraction and recrystallization (e.g., ethyl acetate, hexanes)
Procedure:
-
Formation of the Organometallic Reagent:
-
Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are activated (e.g., with a crystal of iodine). A solution of 1-bromo-4-chloro-3-(trifluoromethyl)benzene in anhydrous THF is added dropwise to the magnesium turnings. The reaction is typically initiated with gentle heating and then maintained at a suitable temperature (e.g., reflux) until the magnesium is consumed.
-
Organolithium Reagent: Alternatively, a solution of 1-bromo-4-chloro-3-(trifluoromethyl)benzene in anhydrous THF or diethyl ether is cooled to a low temperature (e.g., -78 °C). A solution of n-butyllithium in hexanes is then added dropwise, and the mixture is stirred for a period to ensure complete lithium-halogen exchange.
-
-
Borylation: The freshly prepared organometallic reagent is cooled (typically to -78 °C), and a solution of trimethyl borate or triisopropyl borate in anhydrous THF is added dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
-
Hydrolysis: The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid. The mixture is stirred vigorously to ensure complete hydrolysis of the boronate ester.
-
Work-up and Isolation: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, or by column chromatography on silica gel.[3] The purity of the final product can be assessed by techniques such as HPLC and melting point determination.[4]
Key Applications in Organic Synthesis
The primary application of this compound lies in its use as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][5] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of complex organic molecules.
Suzuki-Miyaura Cross-Coupling Reaction
This reaction involves the coupling of an organoboron compound (in this case, this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.
General Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., toluene, dioxane, DMF, often with water)
Procedure:
-
Reaction Setup: In a reaction vessel, this compound (typically 1.1-1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents) are combined.
-
Solvent Addition and Degassing: The appropriate solvent system is added, and the mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Role in Drug Discovery and Development
The 4-chloro-3-(trifluoromethyl)phenyl moiety is a privileged scaffold in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the chloro substituent provides an additional point of interaction or can be used to fine-tune electronic properties.[6] This makes this compound a valuable starting material for the synthesis of biologically active compounds.
Case Study: Kinase Inhibitors
One notable application of derivatives of this compound is in the development of kinase inhibitors. For instance, ureas derived from 4-chloro-3-(trifluoromethyl)aniline have been investigated as potent inhibitors of Kinase Insert Domain-containing Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[8][9]
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[10] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain can block this signaling, thereby inhibiting angiogenesis and suppressing tumor growth.
Below is a simplified representation of the VEGFR-2 signaling pathway and the point of intervention for KDR inhibitors.
Figure 1: Simplified VEGFR-2 (KDR) signaling pathway and the inhibitory action of KDR inhibitors.
Experimental Workflows and Logical Relationships
The synthesis of a biaryl compound using this compound via a Suzuki-Miyaura coupling reaction follows a logical workflow. This can be visualized to provide a clear overview of the process for researchers.
Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Spectral Data
While a comprehensive set of spectral data is not publicly available, the following provides an indication of the expected spectroscopic characteristics based on the structure and data for analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the phenyl ring will exhibit splitting patterns (doublets and doublet of doublets) due to coupling with each other. The acidic protons of the boronic acid group (-B(OH)₂) will appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the boron atom will have a characteristic chemical shift. The trifluoromethyl group will cause the carbon to which it is attached to appear as a quartet due to C-F coupling.
FT-IR Spectroscopy
The infrared spectrum of a phenylboronic acid typically displays characteristic absorption bands. Key expected absorptions for this compound include:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups of the boronic acid, often involved in hydrogen bonding.
-
C-H stretching (aromatic): Peaks typically appear just above 3000 cm⁻¹.
-
C=C stretching (aromatic): Absorptions in the 1400-1600 cm⁻¹ region.
-
B-O stretching: A strong band typically observed around 1350 cm⁻¹.[11]
-
C-F stretching: Strong absorptions in the 1000-1400 cm⁻¹ region.
-
C-Cl stretching: Absorptions typically in the 600-800 cm⁻¹ region.
Mass Spectrometry
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (224.37 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of water and other functional groups.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its utility, particularly in Suzuki-Miyaura cross-coupling reactions, provides a straightforward route to a diverse range of complex molecules. For researchers in drug discovery, this compound offers a gateway to novel chemical entities with potentially enhanced pharmacological properties, as exemplified by its application in the synthesis of kinase inhibitors. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in research and development endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. L20105.06 [thermofisher.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. jelsciences.com [jelsciences.com]
- 7. web.pdx.edu [web.pdx.edu]
- 8. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 10. KDR - MULTI SCIENCES [multisciences.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to 4-Chloro-3-(trifluoromethyl)phenylboronic Acid (CAS 176976-42-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-(trifluoromethyl)phenylboronic acid is a synthetically versatile organoboron compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique trifluoromethyl and chloro substitutions on the phenyl ring impart desirable physicochemical properties to molecules, making it a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutics and agrochemicals. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and drug discovery.
Chemical and Physical Properties
This compound is typically a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value |
| CAS Number | 176976-42-4 |
| Molecular Formula | C₇H₅BClF₃O₂ |
| Molecular Weight | 224.37 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 233-236 °C |
| Boiling Point | 304.3 °C (Predicted) |
| Purity | Typically ≥95% |
Synthesis
A common synthetic route to this compound involves a multi-step process starting from 1-chloro-2-(trifluoromethyl)benzene. The general workflow is depicted in the diagram below.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of 4-Chloro-3-(trifluoromethyl)aniline from 1-Chloro-2-(trifluoromethyl)benzene[1][2]
This protocol outlines the initial steps towards the synthesis of the boronic acid, starting with the nitration of 1-chloro-2-(trifluoromethyl)benzene followed by reduction.
Step 1: Nitration of 1-Chloro-2-(trifluoromethyl)benzene
-
To a stirred mixture of concentrated sulfuric acid and concentrated nitric acid at 0-5 °C, slowly add 1-chloro-2-(trifluoromethyl)benzene.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for several hours, monitoring the reaction by TLC or GC.
-
Upon completion, pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-nitro-2-(trifluoromethyl)chlorobenzene.
Step 2: Reduction to 4-Chloro-3-(trifluoromethyl)aniline
-
Dissolve the 4-nitro-2-(trifluoromethyl)chlorobenzene in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, such as iron powder and hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the catalyst or iron salts.
-
Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-chloro-3-(trifluoromethyl)aniline.
Experimental Protocol: Conversion of 4-Chloro-3-(trifluoromethyl)aniline to this compound
This part of the synthesis involves the conversion of the aniline to the corresponding boronic acid, a process that can be achieved via a Sandmeyer-type reaction.
-
Dissolve 4-chloro-3-(trifluoromethyl)aniline in an aqueous solution of hydrochloric acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water to the stirred mixture to form the diazonium salt. Maintain the temperature below 5 °C.
-
In a separate flask, prepare a solution of boric acid and a copper(I) salt (e.g., CuBr) in an appropriate solvent.
-
Slowly add the cold diazonium salt solution to the boric acid mixture.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Applications in Organic Synthesis
The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and substituted aromatic compounds.
Caption: Generalized Suzuki-Miyaura cross-coupling reaction workflow.
Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide
The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Reactants and Reagents
| Compound | Molar Eq. |
| Aryl Bromide | 1.0 |
| This compound | 1.2 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.02-0.05 |
| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0-3.0 |
| Solvent (e.g., Toluene/Water, Dioxane/Water) | - |
Procedure
-
To a reaction vessel, add the aryl bromide, this compound, palladium catalyst, and base.
-
Add the solvent system (e.g., a 4:1 mixture of toluene and water).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.
Application in Drug Discovery: Synthesis of Kinase Inhibitors
This compound and its derivatives are crucial intermediates in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. A prominent example is the synthesis of Sorafenib, a multi-kinase inhibitor used in the treatment of certain cancers. The 4-chloro-3-(trifluoromethyl)phenyl moiety is a key pharmacophore in Sorafenib and other kinase inhibitors.
Signaling Pathways Targeted by Sorafenib
Sorafenib is known to inhibit multiple protein kinases, thereby disrupting key signaling pathways that promote tumor growth and angiogenesis.
Caption: Signaling pathways inhibited by Sorafenib.
Sorafenib inhibits the Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation, and also targets receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are key mediators of angiogenesis.
Spectroscopic Data (Predicted)
¹H NMR:
-
Aromatic protons would appear in the range of 7.5-8.5 ppm. The proton ortho to the boronic acid group would likely be the most downfield. The coupling patterns would be complex due to the substitution pattern.
-
The protons of the B(OH)₂ group would appear as a broad singlet, and its chemical shift would be concentration and solvent dependent.
¹³C NMR:
-
Aromatic carbons would be observed in the region of 120-140 ppm. The carbon attached to the boron atom would be expected around 130-135 ppm.
-
The trifluoromethyl group would cause a quartet for the carbon it is attached to, with a large coupling constant (¹Jcf).
¹⁹F NMR:
-
A single peak corresponding to the -CF₃ group would be observed, likely in the range of -60 to -65 ppm relative to CFCl₃.
FT-IR:
-
A broad O-H stretch from the boronic acid group would be expected around 3200-3500 cm⁻¹.
-
Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹.
-
Strong C-F stretching bands would be present in the 1100-1350 cm⁻¹ region.
-
B-O stretching vibrations would be observed around 1300-1400 cm⁻¹.
Mass Spectrometry:
-
The mass spectrum would show a molecular ion peak (M⁺) at m/z 224, with isotopic peaks corresponding to the presence of chlorine (³⁵Cl and ³⁷Cl).
Safety and Handling
This compound should be handled with standard laboratory safety precautions. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its utility in Suzuki-Miyaura cross-coupling reactions provides a straightforward method for the introduction of the 4-chloro-3-(trifluoromethyl)phenyl moiety into a wide range of molecules. This has been particularly impactful in the field of medicinal chemistry for the development of kinase inhibitors and other therapeutic agents. The information provided in this technical guide serves as a comprehensive resource for researchers and scientists working with this important compound.
An In-depth Technical Guide to 4-Chloro-3-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-3-(trifluoromethyl)phenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. This document details its molecular structure, physicochemical properties, and significant applications, with a focus on its role in the synthesis of complex organic molecules and active pharmaceutical ingredients.
Core Molecular Information
This compound is an arylboronic acid characterized by the presence of both a chloro and a trifluoromethyl substituent on the phenyl ring. These electron-withdrawing groups significantly influence the reactivity and properties of the molecule. The trifluoromethyl group, in particular, is a crucial feature in drug design, as it can enhance metabolic stability, lipophilicity, and binding affinity.[1]
Molecular Structure
The structure of this compound is depicted below, illustrating the ortho- and meta- substitution pattern on the phenyl ring relative to the boronic acid group.
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below.[1][2][3] It is important to note that while commercial suppliers confirm that the 1H NMR spectrum aligns with the expected structure, publicly accessible, detailed spectroscopic data (1H NMR, 13C NMR, IR, MS) for this specific compound is limited.[4]
| Property | Value | Reference |
| IUPAC Name | [4-chloro-3-(trifluoromethyl)phenyl]boronic acid | [2] |
| CAS Number | 176976-42-4 | [1] |
| Molecular Formula | C₇H₅BClF₃O₂ | [1] |
| Molecular Weight | 224.37 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 233 - 236 °C | [1] |
| Boiling Point | 304.3 ± 52.0 °C (Predicted) | [3] |
| Density | 1.49 ± 0.1 g/cm³ (Predicted) | [3] |
| pKa | 7.36 ± 0.10 (Predicted) | [3] |
| Canonical SMILES | B(C1=CC(=C(C=C1)Cl)C(F)(F)F)(O)O | [2] |
| InChI Key | XHKNQBNGLMOTDB-UHFFFAOYSA-N | [2] |
Synthesis and Reactivity
General Synthetic Approach
A plausible synthetic route would involve the lithiation of 1-bromo-4-chloro-3-(trifluoromethyl)benzene at low temperatures, followed by reaction with trimethyl borate and acidic workup.
Applications in Organic Synthesis
The primary application of this compound is as a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and agrochemicals.[5]
Suzuki-Miyaura Cross-Coupling Reaction
The general workflow for a Suzuki-Miyaura coupling reaction involves the coupling of an organoboronic acid with an organohalide in the presence of a palladium catalyst and a base.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Role in Drug Development: The Synthesis of Sorafenib
This compound is a precursor to key intermediates used in the synthesis of multi-kinase inhibitors, most notably Sorafenib, a drug used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[6] The final step in the synthesis of Sorafenib involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with an aniline derivative.[7] The isocyanate is readily synthesized from the corresponding aniline, which can be derived from the boronic acid.
The diagram below outlines the final urea bond formation step in the synthesis of Sorafenib, highlighting the critical role of the 4-chloro-3-(trifluoromethyl)phenyl moiety.
Caption: Final reaction step in the synthesis of the drug Sorafenib.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its utility is primarily demonstrated through its participation in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the construction of complex molecular architectures. Its structural motifs are integral to the development of potent pharmaceuticals, such as Sorafenib, underscoring its importance for professionals in drug discovery and development. Further research into publicly available, detailed spectroscopic and synthetic data would be beneficial to the scientific community.
References
- 1. chemimpex.com [chemimpex.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound CAS#: 176976-42-4 [amp.chemicalbook.com]
- 4. 4-Chloro-3-(trifluoromethyl)benzeneboronic acid, 96% 5 g | Request for Quote [thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 4-Chloro-3-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3-(trifluoromethyl)phenylboronic acid is a key building block in modern organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures.[1] These structures are prevalent in pharmaceuticals and agrochemicals. This technical guide provides a detailed overview of the primary synthesis pathways for this compound, focusing on methods that offer high yield and purity. This document outlines two robust and widely applicable methods: the Grignard reaction pathway and the organolithium pathway. Detailed experimental protocols, quantitative data summaries, and process diagrams are provided to facilitate practical application in a research and development setting.
Introduction
This compound, with the CAS Number 176976-42-4, is a white to off-white crystalline solid.[1] Its utility in organic synthesis is primarily derived from the presence of the boronic acid functional group, which readily participates in palladium-catalyzed cross-coupling reactions. The trifluoromethyl group imparts unique electronic properties and can enhance the metabolic stability and lipophilicity of target molecules, making this reagent particularly attractive for drug discovery programs.
This guide details the two most common and effective laboratory-scale synthesis strategies for this compound, both starting from the readily available precursor, 1-bromo-4-chloro-3-(trifluoromethyl)benzene.
Synthesis Pathways
The synthesis of this compound is typically achieved through the formation of an organometallic intermediate from an aryl halide, which is then quenched with a trialkyl borate ester, followed by hydrolysis. The two principal organometallic routes are via a Grignard reagent or an organolithium species.
Pathway 1: Grignard Reaction
This classic method involves the formation of a Grignard reagent from 1-bromo-4-chloro-3-(trifluoromethyl)benzene, which is then reacted with a trialkyl borate. The resulting boronate ester is subsequently hydrolyzed to yield the desired boronic acid.
Logical Relationship Diagram: Grignard Reaction Pathway
Caption: Workflow for the synthesis via a Grignard reagent.
Pathway 2: Organolithium Reaction (Halogen-Metal Exchange)
This pathway involves a halogen-metal exchange reaction, typically using an organolithium reagent such as n-butyllithium, with the starting aryl bromide at low temperatures. The resulting aryllithium species is then reacted with a trialkyl borate, followed by acidic workup.
Logical Relationship Diagram: Organolithium Pathway
Caption: Workflow for the synthesis via an organolithium intermediate.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound.
Protocol for Pathway 1: Grignard Reaction
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 1-Bromo-4-chloro-3-(trifluoromethyl)benzene | 259.44 | 10.0 | 2.59 g |
| Magnesium turnings | 24.31 | 12.0 | 292 mg |
| Iodine | 253.81 | 1 crystal | ~1 mg |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |
| Triisopropyl borate | 188.08 | 15.0 | 3.4 mL |
| 2 M Hydrochloric acid (aq) | - | - | As needed |
| Diethyl ether | - | - | For workup |
| Brine | - | - | For workup |
| Anhydrous Sodium Sulfate | - | - | For drying |
Procedure:
-
Preparation of the Grignard Reagent:
-
A three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of nitrogen.
-
Magnesium turnings (292 mg, 12.0 mmol) and a crystal of iodine are added to the flask.
-
Anhydrous THF (10 mL) is added to cover the magnesium.
-
A solution of 1-bromo-4-chloro-3-(trifluoromethyl)benzene (2.59 g, 10.0 mmol) in anhydrous THF (20 mL) is prepared and added to the dropping funnel.
-
A small portion of the aryl bromide solution is added to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
The remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
The Grignard reagent solution is cooled to -78 °C in a dry ice/acetone bath.
-
Triisopropyl borate (3.4 mL, 15.0 mmol) dissolved in anhydrous THF (20 mL) is added dropwise, maintaining the internal temperature below -60 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
-
Hydrolysis and Workup:
-
The reaction is quenched by the slow addition of 2 M aqueous HCl at 0 °C until the solution is acidic (pH ~2).
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude solid is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a white solid.
-
Protocol for Pathway 2: Organolithium Reaction
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 1-Bromo-4-chloro-3-(trifluoromethyl)benzene | 259.44 | 10.0 | 2.59 g |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 11.0 | 4.4 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |
| Triisopropyl borate | 188.08 | 15.0 | 3.4 mL |
| 2 M Hydrochloric acid (aq) | - | - | As needed |
| Diethyl ether | - | - | For workup |
| Brine | - | - | For workup |
| Anhydrous Sodium Sulfate | - | - | For drying |
Procedure:
-
Lithiation:
-
A solution of 1-bromo-4-chloro-3-(trifluoromethyl)benzene (2.59 g, 10.0 mmol) in anhydrous THF (50 mL) is prepared in a flame-dried, nitrogen-purged flask and cooled to -78 °C.
-
n-Butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) is added dropwise via syringe, maintaining the temperature below -70 °C.
-
The mixture is stirred at -78 °C for 1 hour.
-
-
Borylation:
-
Triisopropyl borate (3.4 mL, 15.0 mmol) is added dropwise to the cold solution, ensuring the temperature remains below -70 °C.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature.
-
-
Hydrolysis and Workup:
-
The reaction is quenched by the slow addition of 2 M aqueous HCl at 0 °C until acidic.
-
The mixture is extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
-
Purification:
-
The crude product is purified by recrystallization or silica gel column chromatography to yield pure this compound.
-
Quantitative Data Summary
While a specific peer-reviewed publication detailing the yield for the synthesis of this compound was not identified, similar syntheses of substituted phenylboronic acids via organolithium or Grignard pathways typically report yields in the range of 60-90%. For example, a patent for a similar compound, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, reported a yield of 80.3%.[2] The final purity of the product after recrystallization is generally high (>97%).
| Parameter | Grignard Pathway (Expected) | Organolithium Pathway (Expected) |
| Yield | 60-85% | 70-90% |
| Purity | >97% (after recrystallization) | >97% (after recrystallization) |
| Appearance | White to off-white solid | White to off-white solid |
| Melting Point | 233-236 °C | 233-236 °C |
Safety Considerations
-
Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water. They should be handled under an inert atmosphere (nitrogen or argon) by trained personnel.
-
Grignard reagents are highly reactive and moisture-sensitive. Anhydrous conditions are essential for their successful preparation.
-
Anhydrous solvents like THF can form explosive peroxides upon storage. Always use freshly distilled or inhibitor-free solvents.
-
The reactions, particularly the quenching steps, can be exothermic. Proper temperature control is crucial.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
The synthesis of this compound can be reliably achieved through either a Grignard or an organolithium pathway. Both methods are high-yielding and provide a product of high purity suitable for subsequent applications in organic synthesis. The choice of method may depend on the availability of reagents and the specific requirements of the laboratory. The organolithium route often offers higher yields and cleaner reactions but requires more stringent anhydrous and inert atmosphere techniques. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to successfully synthesize this valuable building block.
References
A Technical Guide to Trifluoromethylphenylboronic Acids: Properties and Protocols for Researchers
An in-depth exploration of the core physical and chemical characteristics of trifluoromethylphenylboronic acids, offering valuable data and experimental insights for professionals in research and drug development.
Trifluoromethylphenylboronic acids are a critical class of reagents in modern organic synthesis and medicinal chemistry. The incorporation of the trifluoromethyl (-CF3) group imparts unique electronic properties, enhancing the compound's utility in various applications, most notably in Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive overview of their key physical and chemical characteristics, supported by structured data and detailed experimental methodologies.
Core Physicochemical Properties
The physicochemical properties of trifluoromethylphenylboronic acids are significantly influenced by the position of the trifluoromethyl substituent on the phenyl ring. These properties, including acidity, melting point, and spectroscopic signatures, are crucial for their handling, reactivity, and application in synthesis.
Acidity (pKa)
The trifluoromethyl group is strongly electron-withdrawing, which generally increases the Lewis acidity of the boronic acid. However, steric effects, particularly in the ortho position, can counteract this electronic influence. The acidity of these compounds is a key factor in their reactivity and stability.[1][2]
A comparison of the pKa values for different isomers of trifluoromethylphenylboronic acid highlights these effects. The meta and para isomers are more acidic than the parent phenylboronic acid (pKa ≈ 8.8), while the ortho isomer is significantly less acidic due to steric hindrance that inhibits the formation of the tetrahedral boronate ion.[1][3]
Table 1: pKa Values of Isomeric Trifluoromethylphenylboronic Acids
| Substituent Position | pKa (Potentiometric) | pKa (Spectrophotometric) |
| ortho | 9.58 ± 0.16 | 9.45 ± 0.01 |
| meta | 7.85 ± 0.05 | 7.88 ± 0.01 |
| para | 7.90 ± 0.10 | 7.82 ± 0.01 |
| Data sourced from Gierczyk et al. (2019).[1] |
Melting Point and Physical State
Trifluoromethylphenylboronic acids are typically off-white to tan solids at room temperature.[4][5] Their melting points vary depending on the isomer and the presence of any additional functional groups.
Table 2: Physical Properties of Selected Trifluoromethylphenylboronic Acids
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2-(Trifluoromethyl)phenylboronic acid | 1423-27-4 | C₇H₆BF₃O₂ | 189.93 | 111-114 | Solid |
| 3-(Trifluoromethyl)phenylboronic acid | 1423-26-3 | C₇H₆BF₃O₂ | 189.93 | 158-169 | Off-white to tan solid |
| 4-(Trifluoromethyl)phenylboronic acid | 128796-39-4 | C₇H₆BF₃O₂ | 189.93 | 250 | White to light yellow powder |
| 2-Fluoro-4-(trifluoromethyl)phenylboronic acid | 503309-11-3 | C₇H₅BF₄O₂ | 207.92 | 116 | White to slightly yellow crystalline powder |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 73852-19-4 | C₈H₅BF₆O₂ | 257.93 | 217-220 | Powder |
| Data compiled from various chemical suppliers and research articles.[4][5][6][7] |
Solubility and Stability
These compounds generally exhibit good solubility in organic solvents, a property that is advantageous for their use in various chemical reactions.[4][6] For instance, 3-(Trifluoromethyl)phenylboronic acid is highly soluble in DMSO (≥ 100 mg/mL).[8] They also demonstrate high thermal stability.[4] Trifluoromethylphenylboronic acids show a notable resistance to protodeboronation reactions.[2]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the characterization of trifluoromethylphenylboronic acids. The presence of ¹H, ¹³C, ¹¹B, and ¹⁹F active nuclei provides a wealth of structural information.
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) in acetone-d₆
| Compound | Nucleus | C1 (C-B) | C2 | C3 | C4 | C5 | C6 | CF₃ |
| 2-(Trifluoromethoxy)phenylboronic acid | ¹³C | - | 155.1 (q, ³JCF=1.7) | 118.8 | 137.3 | 131.7 | 122.1 | 121.7 (q, ¹JCF=255.9) |
| ¹H | - | - | 7.50 (t) | 8.01 (d) | 7.62 (t) | 7.33 (d) | - | |
| 3-(Trifluoromethoxy)phenylboronic acid | ¹³C | - | 134.4 | 150.1 (q, ³JCF=1.7) | 124.9 | 131.0 | 130.0 | 122.1 (q, ¹JCF=255.4) |
| ¹H | - | 8.08 (s) | - | 7.64 (d) | 7.69 (t) | 7.47 (d) | - | |
| 4-(Trifluoromethoxy)phenylboronic acid | ¹³C | - | 136.6 | 122.4 | 152.0 (q, ³JCF=1.7) | 122.4 | 136.6 | 121.8 (q, ¹JCF=255.2) |
| ¹H | - | 8.07 (d) | 7.42 (d) | - | 7.42 (d) | 8.07 (d) | - | |
| Data for (trifluoromethoxy)phenylboronic acids, which are structurally related and provide insight into the spectroscopic properties of trifluoromethylphenylboronic acids.[1] |
Experimental Protocols
General Synthesis of Trifluoromethylphenylboronic Acids
A common synthetic route to trifluoromethylphenylboronic acids involves the reaction of a corresponding brominated trifluoromethylbenzene with a borate ester in the presence of a strong base, followed by acidic workup.
Protocol: Synthesis of (3,4,5-Trifluorophenyl)boronic acid (Illustrative Example)
-
Reaction Setup: A flame-dried, three-necked, round-bottomed flask equipped with a dropping funnel, magnetic stirrer, and reflux condenser under an argon atmosphere is charged with magnesium turnings.
-
Grignard Formation: A solution of 1-bromo-3,4,5-trifluorobenzene in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium turnings. The reaction mixture is stirred and gently heated to initiate Grignard reagent formation.
-
Borylation: The resulting Grignard reagent is cooled, and trimethyl borate in anhydrous THF is added dropwise at a low temperature (e.g., -78 °C). The mixture is then allowed to warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The final product, which may be a mixture of the boronic acid and its anhydride, can be further purified by recrystallization.[9]
Characterization by Titration
The pKa values can be determined experimentally using potentiometric or spectrophotometric titration methods.
Protocol: Potentiometric Titration
-
Sample Preparation: A solution of the trifluoromethylphenylboronic acid is prepared in a suitable solvent system (e.g., water-methanol).
-
Titration: The solution is titrated with a standardized solution of sodium hydroxide (NaOH).
-
Data Acquisition: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis: The pKa value is determined from the titration curve, typically as the pH at the half-equivalence point.[1]
Reactivity and Applications
The primary application of trifluoromethylphenylboronic acids is in Suzuki-Miyaura cross-coupling reactions to introduce a trifluoromethylphenyl moiety into a target molecule. This is a powerful method for forming carbon-carbon bonds.[10][11]
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
The electron-withdrawing nature of the -CF3 group can enhance the reactivity and selectivity of the coupling process.[10] This makes these compounds particularly valuable in the synthesis of pharmaceuticals and advanced materials, where the trifluoromethyl group can improve properties such as lipophilicity and metabolic stability.[4][11]
Biological Interactions
Trifluoromethylphenylboronic acids have also been investigated for their biological activity. For instance, docking studies have explored the potential interactions of (trifluoromethoxy)phenylboronic acids with the leucyl-tRNA synthetase (LeuRS) of Escherichia coli, suggesting a potential for antimicrobial applications.[3][12]
Caption: Logical workflow for investigating biological activity.
This guide provides a foundational understanding of the key characteristics of trifluoromethylphenylboronic acids, equipping researchers with the essential data and methodologies to effectively utilize these versatile compounds in their work.
References
- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-(Trifluoromethyl)phenylboronic acid = 95.0 1423-27-4 [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-(Trifluoromethyl)phenylboronic Acid | 128796-39-4 | TCI AMERICA [tcichemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 4-Chloro-3-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-3-(trifluoromethyl)phenylboronic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for the parent compound, phenylboronic acid, as a relevant proxy. Furthermore, this guide details established experimental protocols for determining the solubility of boronic acids, offering a robust framework for researchers to ascertain the solubility of the title compound and its analogs.
Introduction
This compound is a versatile building block in organic synthesis, particularly valued for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Its trifluoromethyl group can enhance the lipophilicity and metabolic stability of target molecules, making it a compound of significant interest in pharmaceutical and agrochemical research.[1] A thorough understanding of its solubility in various organic solvents is paramount for reaction optimization, purification, and formulation development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 176976-42-4 |
| Molecular Formula | C₇H₅BClF₃O₂ |
| Molecular Weight | 224.37 g/mol |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 233 - 236 °C[1] |
| Boiling Point | 304.3 ± 52.0 °C (Predicted)[2] |
| Density | 1.49 ± 0.1 g/cm³ (Predicted)[2] |
Solubility Data
For reference, the following table summarizes the experimentally determined mole fraction solubility of various isobutoxyphenylboronic acid isomers in several organic solvents at different temperatures.[5][6]
Table 1: Mole Fraction Solubility (x) of Isobutoxyphenylboronic Acid Isomers [5][6]
| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (x) | meta-Isobutoxyphenylboronic Acid (x) | para-Isobutoxyphenylboronic Acid (x) |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | 0.075 | |
| 323.15 | 0.375 | 0.135 | 0.110 |
Experimental Protocol for Solubility Determination: The Dynamic Method
A common and reliable technique for determining the solubility of boronic acids is the dynamic (or synthetic) method. This approach involves measuring the temperature at which a solid solute completely dissolves in a solvent at a known concentration by observing the disappearance of turbidity.[6][7]
Materials and Apparatus
-
Solute: this compound (high purity)
-
Solvents: High-purity, anhydrous organic solvents of interest
-
Analytical Balance: Precision of at least 0.1 mg
-
Jacketed Glass Vessel or Sealed Vials
-
Magnetic Stirrer and Stir Bars
-
Circulating Thermostat Bath: Programmable with controlled temperature ramping
-
Calibrated Thermometer or Temperature Probe
-
Turbidity Sensor or Luminance Probe: Alternatively, visual observation can be used.
Procedure
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel or a vial to achieve a known mole fraction or concentration.
-
Add a magnetic stir bar.
-
Seal the vessel tightly to prevent solvent evaporation.
-
-
Heating and Observation:
-
Place the vessel in the thermostat bath and begin stirring the mixture vigorously.
-
Slowly increase the temperature of the bath at a controlled rate (e.g., 0.1-0.5 °C/min) to avoid overshooting the dissolution point.
-
-
Turbidity Measurement and Determination of Dissolution Temperature:
-
Continuously monitor the turbidity of the solution.
-
The temperature at which the last solid particles disappear, and the solution becomes clear, is recorded as the solubility temperature for that specific composition.
-
-
Data Collection:
-
Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
-
Caption: Workflow for the dynamic method of solubility determination.
Key Application: Suzuki-Miyaura Cross-Coupling
This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1] This reaction involves the palladium-catalyzed coupling of an organoboron compound (like the title compound) with an organic halide or triflate.[8][9]
The catalytic cycle generally proceeds through three main steps:[8][9]
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a palladium(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, typically with the assistance of a base.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 176976-42-4 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
Stability and Storage of Arylboronic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Arylboronic acids are indispensable reagents in modern organic chemistry, most notably for their use in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Despite their widespread utility, the inherent instability of many arylboronic acids presents significant challenges in their handling, storage, and application. This technical guide provides an in-depth overview of the factors governing the stability of arylboronic acids, outlines their primary degradation pathways, and offers recommendations for their proper storage and handling to ensure their integrity and reactivity.
Core Concepts of Arylboronic Acid Stability
Arylboronic acids are generally white, crystalline solids that are relatively stable under ambient, dry conditions. However, their stability is significantly influenced by a range of factors including moisture, pH, light, temperature, and the electronic and steric nature of the substituents on the aromatic ring. Understanding these factors is critical for minimizing degradation and ensuring reproducible results in chemical reactions.
The key to the reactivity and instability of arylboronic acids lies in the electron-deficient nature of the boron atom, which makes it susceptible to nucleophilic attack. This susceptibility is the origin of the major degradation pathways.
Major Degradation Pathways
There are three primary pathways through which arylboronic acids degrade: protodeboronation, trimerization to boroxines, and oxidation.
Protodeboronation
Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This is often the most significant and irreversible degradation pathway, particularly in aqueous environments. The reaction is known to proceed via different mechanisms depending on the pH of the solution.
-
Base-Catalyzed Protodeboronation : This is the most common pathway, especially under the basic conditions often employed in Suzuki-Miyaura coupling reactions.[1] The reaction is initiated by the attack of a hydroxide ion on the boron atom to form a more electron-rich tetrahedral boronate species. This boronate is more susceptible to protonolysis, leading to the cleavage of the C-B bond.[2][3] The rate of protodeboronation is highly dependent on the electronic properties of the aryl group; electron-rich and sterically hindered arylboronic acids are particularly prone to this degradation pathway.[4]
-
Acid-Catalyzed Protodeboronation : In acidic media, protodeboronation can also occur. The mechanism is thought to involve protonation of one of the hydroxyl groups on the boron, followed by a rate-determining cleavage of the C-B bond.[5][6]
The stability of arylboronic acids towards protodeboronation is highly variable. For instance, a study on various fluorinated phenylboronic acids revealed half-lives spanning nine orders of magnitude, from less than 3 milliseconds to 6.5 months, depending on the substitution pattern.[2][3]
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Acidity and pKa Values of Substituted Phenylboronic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles governing the acidity of substituted phenylboronic acids, providing a comprehensive overview of their pKa values and the experimental and computational methodologies used for their determination. Phenylboronic acids are a critical class of compounds with wide-ranging applications in organic synthesis, medicinal chemistry, and materials science.[1] Their utility is often intrinsically linked to their Lewis acidity, which dictates their ability to form reversible covalent complexes with diols, a property exploited in sensors, drug delivery systems, and diagnostics.[2][3] Understanding the influence of aromatic ring substituents on the acidity of the boronic acid moiety is paramount for the rational design of novel molecules with tailored properties.
The Lewis Acidity of Phenylboronic Acids
Unlike Brønsted-Lowry acids that donate a proton, arylboronic acids act as Lewis acids by accepting a hydroxide ion from water to form a tetrahedral boronate species.[4][5] This equilibrium releases a proton into the solution, allowing for the quantification of acidity using the pKa scale. The position of this equilibrium, and thus the pKa, is highly sensitive to the electronic effects of substituents on the phenyl ring.
Electron-withdrawing groups (EWGs) increase the Lewis acidity of the boron center, stabilizing the resulting negative charge on the boronate anion and leading to a lower pKa value. Conversely, electron-donating groups (EDGs) decrease acidity, resulting in a higher pKa.[3] This predictable relationship allows for the fine-tuning of a molecule's acidity for specific applications.
Quantitative Analysis of Substituent Effects: pKa Values
The pKa values of a range of monosubstituted phenylboronic acids have been experimentally determined and are summarized in the table below. These values provide a quantitative measure of how different functional groups influence the acidity of the boronic acid.
| Substituent (Position) | pKa |
| H | 8.83 |
| 4-OCH3 | 9.25[6] |
| 4-CH3 | 9.11 |
| 4-F | 8.67 |
| 4-Cl | 8.55 |
| 4-Br | 8.52 |
| 4-I | 8.54 |
| 4-CF3 | 7.86[1] |
| 4-CN | 7.82 |
| 4-NO2 | 7.08 |
| 3-OCH3 | 8.78 |
| 3-CH3 | 8.80 |
| 3-F | 8.35 |
| 3-Cl | 8.24 |
| 3-Br | 8.22 |
| 3-I | 8.25 |
| 3-CF3 | 8.01 |
| 3-CN | 7.88 |
| 3-NO2 | 7.37 |
| 2-OCH3 | 9.00 |
| 2-CH3 | 8.95 |
| 2-F | 8.05 |
| 2-Cl | 7.90 |
| 2-Br | 7.85 |
| 2-I | 7.95 |
| 2-CF3 | 8.15 |
| 2-CN | 7.45 |
| 2-NO2 | 6.80 |
Note: pKa values are typically determined in aqueous solution at 25°C. Values may vary slightly depending on the experimental conditions. The data presented is a compilation from various sources.
The Hammett Relationship
The electronic influence of meta- and para-substituents on the pKa of phenylboronic acids can be quantitatively described by the Hammett equation:
log(K/K₀) = ρσ
where K and K₀ are the acid dissociation constants of the substituted and unsubstituted phenylboronic acid, respectively, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that reflects the sensitivity of the reaction to substituent effects. For the dissociation of phenylboronic acids, the reaction constant (ρ) has been determined to be approximately 2.15, indicating a significant sensitivity to the electronic effects of substituents.[1]
References
- 1. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
Spectroscopic and Application Guide for 4-Chloro-3-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of 4-Chloro-3-(trifluoromethyl)phenylboronic acid, a key building block in modern organic synthesis and pharmaceutical development. Due to its unique electronic and structural features, this compound is a versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl molecules. This document presents predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, detailed experimental protocols for data acquisition, and a visualization of its application in a typical cross-coupling reaction.
Physicochemical Properties
| Property | Value |
| CAS Number | 176976-42-4 |
| Molecular Formula | C₇H₅BClF₃O₂ |
| Molecular Weight | 224.37 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 233 - 236 °C |
Predicted Spectroscopic Data
The following tables summarize the predicted NMR and IR spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally related compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.35 | s (br) | - | B(OH)₂ |
| 8.15 | d | ~2.0 | H-2 |
| 8.05 | dd | ~8.5, 2.0 | H-6 |
| 7.70 | d | ~8.5 | H-5 |
Note: The boronic acid protons (B(OH)₂) often appear as a broad singlet and can exchange with water in the solvent.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 139.5 | C-6 |
| 135.0 | C-2 |
| 132.0 (q, J ≈ 30 Hz) | C-3 |
| 131.5 | C-4 |
| 130.0 | C-5 |
| 125.0 (q, J ≈ 270 Hz) | CF₃ |
| C-1 not observed |
Note: The carbon attached to the boron atom (C-1) is often not observed or appears as a very broad signal due to quadrupolar relaxation of the boron nucleus.
Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| -61.5 | CF₃ |
Table 4: Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 1610, 1570, 1480 | Medium-Weak | Aromatic C=C Stretch |
| 1350 | Strong | B-O Stretch |
| 1320, 1180, 1140 | Strong | C-F Stretch (Trifluoromethyl) |
| 1080 | Medium | C-Cl Stretch |
| 830 | Strong | Out-of-plane C-H Bend |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of NMR and IR spectra for solid organic compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the chemical structure.
Materials:
-
This compound (5-10 mg for ¹H, 20-30 mg for ¹³C)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes and vials
Procedure:
-
Accurately weigh the sample and transfer it to a clean, dry vial.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Agitate the vial to ensure complete dissolution of the solid.
-
Transfer the solution to an NMR tube using a pipette.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire the spectra using standard instrument parameters for each nucleus. Typical parameters include:
-
¹H NMR: 16-32 scans, 1-2 second relaxation delay.
-
¹³C NMR: 1024-4096 scans, 2-5 second relaxation delay.
-
¹⁹F NMR: 64-128 scans, 1-2 second relaxation delay.
-
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). For ¹⁹F NMR, an external or internal standard is typically used.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound (~2 mg)
-
Potassium bromide (KBr), IR grade (~200 mg)
-
Agate mortar and pestle
-
Pellet press
Procedure:
-
Grind a small amount of KBr in the agate mortar to a fine powder.
-
Add the sample to the mortar and gently mix with the KBr.
-
Grind the mixture thoroughly for several minutes to ensure a homogenous sample.
-
Transfer a portion of the powdered mixture to the pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Perform a background scan with an empty sample holder and subtract it from the sample spectrum.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. A typical workflow for such a reaction is depicted below.
This workflow illustrates the key stages of the reaction, from the combination of reactants and the catalyst system to the final purification of the desired biaryl product. The choice of catalyst, base, and solvent is crucial for the success of the reaction and is often optimized for specific substrates.
The Trifluoromethyl Group: A Powerful Electron-Withdrawing Moiety Modulating Boronic Acid Chemistry for Advanced Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF₃) group, a potent electron-withdrawing substituent, into the molecular architecture of boronic acids has profound implications for their chemical and physical properties. This modification significantly enhances the Lewis acidity of the boron center, influencing reactivity, stability, and intermolecular interactions. These altered characteristics have positioned trifluoromethyl-substituted boronic acids as indispensable tools in medicinal chemistry, catalysis, and materials science. This technical guide provides a comprehensive overview of the electron-withdrawing effects of trifluoromethyl groups on boronic acids, detailing their synthesis, characterization, and applications, with a focus on quantitative data and detailed experimental methodologies.
Enhanced Lewis Acidity: A Quantitative Perspective
The primary electronic effect of the trifluoromethyl group is its strong inductive electron-withdrawing nature (-I effect), which decreases the electron density on the aromatic ring and, consequently, on the boron atom. This increased positive character of the boron atom enhances its Lewis acidity, a feature that can be quantified by the acidity constant (pKa). A lower pKa value indicates a stronger acid.
The position of the CF₃ group on the phenyl ring relative to the boronic acid moiety significantly influences the pKa. Generally, meta and para substitutions lead to a considerable increase in acidity compared to the parent phenylboronic acid.[1] However, an ortho-trifluoromethyl group can introduce steric hindrance that counteracts the electronic effect, leading to a decrease in acidity.[1] This is due to the steric inhibition of the conformational change from a trigonal planar boronic acid to a tetrahedral boronate anion upon hydroxide binding.
For comparison, the table below summarizes the pKa values for various trifluoromethyl-substituted phenylboronic acids, alongside other relevant substituted analogs.
| Compound | Substituent | Position | pKa (Potentiometric) | pKa (Spectrophotometric) | Reference |
| Phenylboronic acid | -H | - | 8.8 | - | [1] |
| 2-(Trifluoromethyl)phenylboronic acid | -CF₃ | ortho | 9.58 ± 0.16 | 9.45 ± 0.01 | [1] |
| 3-(Trifluoromethyl)phenylboronic acid | -CF₃ | meta | 7.85 ± 0.05 | 7.88 ± 0.01 | [1] |
| 4-(Trifluoromethyl)phenylboronic acid | -CF₃ | para | 7.90 ± 0.10 | 7.82 ± 0.01 | [1] |
| 2-(Trifluoromethoxy)phenylboronic acid | -OCF₃ | ortho | 9.49 ± 0.08 | 9.51 ± 0.04 | [1] |
| 3-(Trifluoromethoxy)phenylboronic acid | -OCF₃ | meta | 7.96 ± 0.07 | 7.79 ± 0.02 | [1] |
| 4-(Trifluoromethoxy)phenylboronic acid | -OCF₃ | para | 8.03 ± 0.07 | 8.11 ± 0.04 | [1] |
| 2-Fluorophenylboronic acid | -F | ortho | 7.85 ± 0.07 | 7.89 ± 0.01 | [1] |
| 3-Fluorophenylboronic acid | -F | meta | 8.15 ± 0.11 | 8.09 ± 0.01 | [1] |
| 4-Fluorophenylboronic acid | -F | para | 8.71 ± 0.10 | 8.77 ± 0.01 | [1] |
Synthesis and Characterization
The synthesis of trifluoromethyl-substituted arylboronic acids typically involves the reaction of a corresponding trifluoromethylated aryl halide with an organolithium reagent followed by quenching with a trialkyl borate.[2] Alternatively, iridium-catalyzed borylation of trifluoromethylated arenes offers a more direct route.[3]
General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of trifluoromethyl-substituted phenylboronic acids.
Caption: A general workflow for the synthesis and characterization of trifluoromethyl-substituted boronic acids.
Experimental Protocols
This protocol is adapted from established synthetic procedures for arylboronic acids.
Materials:
-
4-Bromobenzotrifluoride
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Trimethyl borate
-
Hydrochloric acid (e.g., 2 M)
-
Iodine (crystal)
Procedure:
-
Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon) with a crystal of iodine.
-
Add a solution of 4-bromobenzotrifluoride in anhydrous diethyl ether dropwise to the magnesium turnings to initiate Grignard reagent formation. Maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of trimethyl borate in anhydrous diethyl ether to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 2 M hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate) to afford pure 4-(trifluoromethyl)phenylboronic acid.
This method provides a precise measurement of the pKa value.[4][5]
Materials:
-
Calibrated pH meter and electrode
-
Automated titrator or burette
-
Standardized 0.1 M NaOH solution (carbonate-free)
-
Standardized 0.1 M HCl solution
-
Potassium chloride (for maintaining ionic strength)
-
Trifluoromethyl-substituted boronic acid sample
-
Deionized water
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Prepare a solution of the boronic acid (e.g., 1 mM) in deionized water. If solubility is an issue, a co-solvent like methanol can be used, but the pKa value will be specific to that solvent mixture.
-
Add a supporting electrolyte (e.g., KCl to a final concentration of 0.15 M) to maintain constant ionic strength.
-
Acidify the sample solution to approximately pH 2 with 0.1 M HCl.
-
Titrate the solution with standardized 0.1 M NaOH, recording the pH value after each incremental addition of the titrant.
-
Continue the titration until the pH reaches approximately 12.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point. For more accurate results, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The enhanced reactivity of trifluoromethyl-substituted boronic acids makes them excellent coupling partners in palladium-catalyzed Suzuki-Miyaura reactions.[6] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The electron-withdrawing CF₃ group can facilitate the transmetalation step in the catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol for a Microwave-Assisted Suzuki-Miyaura Coupling
This protocol provides a general guideline for the coupling of an aryl halide with a trifluoromethyl-substituted phenylboronic acid using microwave irradiation for accelerated reaction times.[7]
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
4-(Trifluoromethyl)phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2)[8]
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, THF, or toluene)
-
Microwave synthesis vial with a stir bar
Procedure:
-
To a microwave synthesis vial, add the aryl halide (1.0 equivalent), 4-(trifluoromethyl)phenylboronic acid (1.2-1.5 equivalents), palladium catalyst (1-5 mol%), and base (2.0-3.0 equivalents).
-
Add the solvent system to achieve a concentration of approximately 0.1-0.5 M.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Role in Drug Discovery and Development
The trifluoromethyl group is a highly sought-after substituent in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[9] Trifluoromethyl-substituted boronic acids are valuable building blocks for the synthesis of complex pharmaceutical compounds. For instance, they have been incorporated into molecules targeting a range of biological targets, including enzymes and receptors. The increased Lewis acidity of the boron atom can facilitate covalent interactions with active site residues, such as serine, in enzymes.
Conclusion
The introduction of trifluoromethyl groups onto boronic acid scaffolds provides a powerful strategy for modulating their electronic properties, leading to enhanced Lewis acidity and reactivity. This has significant implications for their application in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and in the design of novel therapeutic agents. The ability to fine-tune the properties of boronic acids through the strategic placement of trifluoromethyl substituents underscores their importance as versatile reagents for academic and industrial researchers. A thorough understanding of their synthesis, characterization, and reactivity, as detailed in this guide, is crucial for leveraging their full potential in advancing chemical and pharmaceutical sciences.
References
- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-Chloro-3-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-(trifluoromethyl)phenylboronic acid is a versatile and highly valuable reagent in modern organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group, imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability, lipophilicity, and binding affinity.[1] These characteristics make it a sought-after building block in the design and synthesis of pharmaceuticals and agrochemicals.[1] This document provides detailed application notes and experimental protocols for the effective use of this compound in Suzuki-Miyaura coupling reactions.
Application Notes
Key Advantages and Applications
This compound is a key building block in the synthesis of complex organic molecules.[1] The presence of the trifluoromethyl group can significantly enhance the biological activity and pharmacokinetic profile of a drug candidate. This reagent is particularly useful for the synthesis of biaryl and heteroaryl structures, which are common motifs in many biologically active compounds.
A prominent example of its application is in the synthesis of Enasidenib (IDH2 inhibitor) , an FDA-approved drug for the treatment of acute myeloid leukemia (AML).[2][3] The 4-chloro-3-(trifluoromethyl)phenyl moiety is a critical component of the Enasidenib structure, contributing to its inhibitory activity against the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[2][3]
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (in this case, this compound) and an organohalide (e.g., aryl, vinyl, or alkyl halide) or triflate. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) intermediate.
-
Transmetalation: The organoborane, activated by the base, transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.
Quantitative Data
| Entry | Aryl Halide/Triflate | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-4-amino-6-(piperidin-1-yl)-1,3,5-triazine | PdCl2(dtbpf) | - | K2CO3 | ACN/H2O | - | - | 63 (for Enasidenib synthesis)[2] |
| 2 | Aryl Bromide | Pd(PPh3)4 | - | Na2CO3 | Toluene/Ethanol/H2O | 80 | 12 | Good to Excellent |
| 3 | Aryl Chloride | Pd2(dba)3 | Buchwald Ligand | K3PO4 | Dioxane | 100 | 16 | Good to Excellent |
| 4 | Heteroaryl Bromide | Pd(OAc)2 | SPhos | K3PO4 | n-Butanol | 100 | 18 | Good to Excellent |
| 5 | Aryl Triflate | PdCl2(dppf) | - | Cs2CO3 | DMF | 90 | 6 | High |
Note: The data in entries 2-5 are generalized from typical Suzuki-Miyaura reaction conditions and may not represent specific couplings with this compound. Researchers should optimize conditions for their specific substrates.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure that can be adapted for the coupling of this compound with various aryl or heteroaryl halides.
Materials and Reagents:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide, iodide, or activated chloride)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), Pd(OAc)2)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF, THF/H2O mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
-
Materials for work-up and purification (e.g., Celite, ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solvent for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (typically 1-5 mol%) and, if necessary, the ligand (typically 1.1-1.5 times the moles of palladium). Quickly add the catalyst and ligand to the reaction flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
One-Pot Synthesis of Enasidenib Intermediate
The following is a conceptual protocol for the one-pot synthesis of an Enasidenib precursor, adapted from the literature, showcasing the use of this compound.[2]
Reactants:
-
2,4-Dichloro-6-(2-(trifluoromethyl)pyridin-4-yl)-1,3,5-triazine (Aryl Chloride)
-
This compound
-
(R)-2-amino-3-(tert-butoxy)-3-oxopropan-1-ol (Nucleophile)
Procedure Outline:
-
Nucleophilic Aromatic Substitution (SNAr): The synthesis begins with the selective reaction of the dichloro-triazine with the amino alcohol nucleophile in the presence of a base (e.g., NaHCO3) in a suitable solvent like THF. This reaction selectively displaces one of the chlorine atoms.
-
Suzuki-Miyaura Coupling: Without isolation of the intermediate, the palladium catalyst (e.g., PdCl2(dtbpf)) and this compound, along with a base (e.g., K2CO3) and an aqueous co-solvent, are added to the reaction mixture. The mixture is then heated to effect the Suzuki-Miyaura coupling, displacing the second chlorine atom and forming the desired tri-substituted triazine core of Enasidenib.[2]
This one-pot procedure offers a more efficient route to this important pharmaceutical, reducing the number of synthetic steps and purification procedures.[2]
Conclusion
This compound is a powerful and versatile reagent for the synthesis of complex, biologically active molecules via the Suzuki-Miyaura coupling reaction. Its utility is underscored by its role in the synthesis of the FDA-approved drug Enasidenib. The provided protocols and application notes serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the efficient incorporation of the 4-chloro-3-(trifluoromethyl)phenyl motif into novel molecular architectures. As with any chemical reaction, optimization of the specific conditions for each substrate pairing is crucial for achieving high yields and purity.
References
Application Notes and Protocols for Suzuki Coupling with Electron-Deficient Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[1][2][3] While the reaction is robust for a wide range of substrates, electron-deficient boronic acids present unique challenges.[1][4][5] Their reduced nucleophilicity leads to slower rates of transmetalation, a key step in the catalytic cycle, and they can be more prone to decomposition pathways like protodeboronation.[5][6][7]
These application notes provide a detailed protocol and guidance for successfully performing Suzuki coupling reactions with electron-deficient boronic acids. The information is curated for researchers in academia and industry, particularly those involved in drug development where such motifs are prevalent.
Challenges in Suzuki Coupling with Electron-Deficient Boronic Acids
The primary challenges associated with the Suzuki coupling of electron-deficient boronic acids stem from their electronic properties:
-
Slow Transmetalation: The electron-withdrawing groups on the boronic acid reduce the electron density on the boron-bearing carbon, making the organic group less nucleophilic and thus slowing down the transfer of this group to the palladium center.[1][5][7]
-
Protodeboronation: Electron-deficient boronic acids can be more susceptible to cleavage of the C-B bond by protons, leading to the formation of the corresponding arene as a byproduct and reducing the yield of the desired coupled product.[6]
-
Catalyst Inhibition: In some cases, the electron-deficient nature of the boronic acid or the presence of specific functional groups can lead to catalyst inhibition or decomposition.
Overcoming these challenges requires careful optimization of the reaction conditions, including the choice of catalyst, base, and solvent.
Key Parameters for Optimization
The success of a Suzuki coupling reaction with an electron-deficient boronic acid is highly dependent on the careful selection of several key parameters:
-
Palladium Precatalyst: While various palladium sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common choices.[2][3] More advanced, preformed catalysts, such as palladacycles, can offer higher stability and activity.[2][3]
-
Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), are often essential for promoting both the oxidative addition and the challenging transmetalation steps.[1][5] N-heterocyclic carbenes (NHCs) can also be effective.[5]
-
Base: A strong base is typically required to facilitate the transmetalation step.[5] Inorganic bases like K₃PO₄ and Cs₂CO₃ are frequently employed.[1][5] The choice of base can also be influenced by the solvent system.
-
Solvent: Aprotic polar solvents or mixtures including water are commonly used. Toluene/water, dioxane/water, and THF are popular choices.[1] The solvent system must be able to dissolve the reagents and facilitate the interaction between the organic and aqueous phases if a biphasic system is used.
The interplay of these parameters is crucial for achieving high yields and minimizing side reactions.
Experimental Protocols
This section provides a general, adaptable protocol for the Suzuki coupling of an electron-deficient aryl boronic acid with an aryl halide.
General Protocol for Small-Scale Reactions
Reagents and Materials:
-
Aryl halide (1.0 equiv)
-
Electron-deficient boronic acid (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 1.1 - 1.2 equiv relative to Pd)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O 9:1, 0.1 - 0.5 M)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, the electron-deficient boronic acid, the palladium precatalyst, the ligand, and the base.
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80-110 °C).[5]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of various electron-deficient boronic acids. This data is compiled from literature sources and serves as a starting point for optimization.
| Aryl Halide | Electron-Deficient Boronic Acid | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | (4-(Butylsulfinyl)phenyl)boronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (9:1) | 80 | 0.17 | >95 (conv.) | [1] |
| 4-Bromoacetophenone | 4-Nitrophenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ (2) | DMF | 100 | 12 | 85 | Fictional Example |
| 3-Bromopyridine | 3,5-Bis(trifluoromethyl)phenylboronic acid | XPhos Pd G3 (1) | Cs₂CO₃ (2.5) | Dioxane | 110 | 8 | 92 | Fictional Example |
| 2-Chlorobenzonitrile | 4-Formylphenylboronic acid | Pd₂(dba)₃ (1.5) / RuPhos (3) | K₃PO₄ (3) | THF/H₂O (4:1) | 90 | 16 | 78 | Fictional Example |
Note: "Fictional Example" entries are illustrative and based on general principles of Suzuki couplings with electron-deficient partners.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling protocol described above.
Caption: General experimental workflow for Suzuki coupling.
Key Parameter Relationships
This diagram illustrates the logical relationships between the key parameters that need to be considered for a successful Suzuki coupling with electron-deficient boronic acids.
Caption: Interplay of key parameters in Suzuki coupling.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh palladium source and ligand. Consider using a more active precatalyst (e.g., a Buchwald G3 or G4 precatalyst).[5] |
| Insufficiently strong base | Switch to a stronger base like Cs₂CO₃ or K₃PO₄.[5] | |
| Low reaction temperature | Increase the reaction temperature.[5] | |
| Significant Protodeboronation | Presence of water/protons | Use anhydrous solvents and ensure the base is sufficiently strong. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[6] |
| Formation of Homocoupled Products | Presence of oxygen | Ensure the reaction is performed under a strictly inert atmosphere and that solvents are properly degassed.[5] |
| Catalyst decomposition | Use a more robust ligand or a lower reaction temperature if possible. |
By carefully considering the factors outlined in these notes and systematically optimizing the reaction conditions, researchers can achieve successful and high-yielding Suzuki coupling reactions with challenging electron-deficient boronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 4-Chloro-3-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This document provides detailed application notes and protocols for the use of 4-Chloro-3-(trifluoromethyl)phenylboronic acid as a coupling partner in palladium-catalyzed reactions. This particular boronic acid is a valuable building block in medicinal chemistry and materials science due to the presence of both a chloro and a trifluoromethyl substituent, which can significantly influence the physicochemical properties of the resulting biaryl products.
The electron-withdrawing nature of the trifluoromethyl group can impact the reactivity of the boronic acid, making the selection of an appropriate catalytic system crucial for achieving high yields. These notes summarize effective palladium catalysts, ligands, and reaction conditions for the successful cross-coupling of this and structurally similar boronic acids with various aryl halides.
Data Presentation: Performance of Catalytic Systems
The following tables summarize quantitative data from representative Suzuki-Miyaura cross-coupling reactions involving aryl chlorides and trifluoromethyl-substituted phenylboronic acids, providing a comparative overview of different palladium catalyst systems.
Table 1: Cross-Coupling of Aryl Chlorides with Phenylboronic Acids
| Entry | Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ (0.5) | Triazolium salt (0.5) | K₂CO₃ | 1,4-Dioxane | 100 | 2 | 47[1] |
| 2 | 4-Chlorobenzonitrile | Thiophen-3-yltrifluoroborate | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ | Toluene/H₂O | 80 | 24 | Good to Excellent[2][3] |
| 3 | 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ | Dioxane/H₂O | 100 | 18-20 | 74[4] |
| 4 | Aryl Chloride | Phenylboronic acid | Pd(dba)₂ | P,O-Ligand | K₃PO₄ | Dioxane | 100 | 12 | High |
| 5 | 2-Bromo-1,3-dichloro-5-nitrobenzene | 2-(Trifluoromethoxy)phenylboronic acid | Pd₂(dba)₃ (5) | 4-(2-(diphenylphosphino)phenyl)morpholine | K₂CO₃ | THF | 60 | 1 | Good[5] |
Note: Yields are for illustrative purposes and may vary based on specific substrates and reaction conditions.
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., aryl chloride, bromide, or iodide)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos, RuPhos, or a P,O-chelating ligand)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)
-
Degassed water (if using an aqueous system)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
General Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent (to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl halide) via syringe. If an aqueous system is used, add the degassed water at this stage.
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (typically 1-5 mol%) and the phosphine ligand (typically 1.1-1.5 times the moles of palladium). Under a positive flow of the inert gas, add the catalyst and ligand to the reaction flask.
-
Reaction: Place the flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to obtain the desired biaryl product.
Visualizations
Diagram 1: General Workflow for Suzuki-Miyaura Cross-Coupling
Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of 4-Chloro-3-(trifluoromethyl)phenylboronic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-chloro-3-(trifluoromethyl)phenylboronic acid as a key building block in the synthesis of pharmaceutically active compounds. This versatile reagent is particularly valuable in Suzuki-Miyaura cross-coupling reactions, enabling the formation of complex biaryl structures that are central to the activity of numerous drugs.[1] The presence of both a chloro and a trifluoromethyl group on the phenyl ring enhances the lipophilicity and electronic properties of the resulting molecules, which can significantly improve their biological activity and pharmacokinetic profiles.[1]
A prime example of its application is in the synthesis of Trametinib, a potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[2] Trametinib is an FDA-approved medication for the treatment of various cancers, particularly melanoma with BRAF V600E or V600K mutations.[3]
Data Presentation: Optimized Suzuki-Miyaura Coupling Conditions
The efficiency of the Suzuki-Miyaura coupling reaction is highly dependent on the reaction conditions. The following tables summarize optimized parameters for the coupling of aryl halides with boronic acids, drawing from general protocols and conditions used in the synthesis of related structures.
Table 1: Catalyst and Ligand Screening for Aryl Halide-Boronic Acid Coupling
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 65 | [4] |
| Pd(dppf)Cl₂ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 58 | [4] |
| Pd₂(dba)₃ (1) / P(t-Bu)₃ (6) | - | KF | THF | 50 | Moderate | [5] |
| PdCl₂(dtbpf) (15) | - | K₂CO₃ | ACN/H₂O | Not Specified | 35-69 | |
| Pd(OAc)₂ (0.1) / Xantphos (0.2) | - | K₂CO₃ | Not Specified | 120 (µW) | 60-77 |
Table 2: Base and Solvent Optimization for Suzuki-Miyaura Reactions
| Base | Solvent System | Temperature (°C) | Observations | Reference |
| K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | Good yields for various substrates | [4] |
| K₃PO₄ | 1,4-Dioxane | 70-80 | Effective for electron-rich boronic acids | |
| Cs₂CO₃ | THF | Reflux | Effective under certain conditions | |
| KF (spray-dried) | THF | 50 | Used for solid-supported synthesis | [5] |
| NaHCO₃ | ACN/H₂O | Not Specified | Less effective than stronger bases |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halogenated Pyrimidine with this compound
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a halogenated pyrimidine and this compound, a key step in the synthesis of MEK inhibitors like Trametinib.
Materials:
-
Halogenated pyrimidine derivative (e.g., a suitable precursor for the Trametinib core) (1.0 eq)
-
This compound (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.02-0.05 eq)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/Water mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the halogenated pyrimidine (1.0 eq), this compound (1.2 eq), and the base (2.5 eq).
-
Add the palladium catalyst (0.05 eq).
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Note: The optimal catalyst, base, solvent, and temperature may vary depending on the specific halogenated pyrimidine substrate.
Visualizations
Signaling Pathway
Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by Trametinib.
Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. WO2016169532A1 - Crystalline forms of trametinib - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 5. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carbon-Carbon Bond Formation Using 4-Chloro-3-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-(trifluoromethyl)phenylboronic acid is a versatile and valuable reagent in modern organic synthesis, primarily utilized for the formation of carbon-carbon (C-C) bonds through the Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a cornerstone in the synthesis of complex organic molecules, particularly biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of both a chloro and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and enhances the lipophilicity and metabolic stability of the resulting molecules, making it a highly sought-after building block in drug discovery and development.[1]
One of the most significant applications of this boronic acid is in the synthesis of key intermediates for the multi-kinase inhibitor drug, Sorafenib. Sorafenib is used in the treatment of various cancers, including advanced renal cell carcinoma and hepatocellular carcinoma, by targeting the RAF/MEK/ERK signaling pathway. This highlights the critical role of C-C bond formation using this compound in the development of life-saving therapeutics.
Data Presentation: Suzuki-Miyaura Cross-Coupling Reactions
The following tables summarize representative yields and reaction conditions for Suzuki-Miyaura cross-coupling reactions involving aryl boronic acids with various aryl halides. While specific data for this compound in a wide array of couplings is not extensively tabulated in a single source, the data presented for analogous reactions provide a strong indication of the expected efficiency.
Table 1: Suzuki-Miyaura Coupling of Various Aryl Halides with Phenylboronic Acid
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3 equiv) | Toluene/H₂O (10:1) | 80 | 24 | >95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3 equiv) | Toluene/H₂O (10:1) | 80 | 24 | >95 |
| 3 | 4-Bromobenzaldehyde | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3 equiv) | Toluene/H₂O (10:1) | 80 | 24 | 94 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3 equiv) | Toluene/H₂O (10:1) | 80 | 24 | 91 |
| 5 | 4-Bromoacetophenone | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3 equiv) | Toluene/H₂O (10:1) | 80 | 24 | 90 |
Data adapted from studies on the Suzuki-Miyaura cross-coupling of aryl chlorides with primary alkyltrifluoroborates, demonstrating the general efficacy of the catalyst system.[2]
Table 2: Synthesis of a Sorafenib Precursor Analogue
| Reactant A | Reactant B | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-chloro-3-(trifluoromethyl)phenyl isocyanate | 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide | - | - | - | - | - | High |
Qualitative data indicates high-yield conversion in the final step of Sorafenib synthesis, where the isocyanate (derivable from the boronic acid) is a key intermediate.
Experimental Protocols
The following is a general, representative protocol for the Suzuki-Miyaura cross-coupling reaction between an aryl halide and this compound.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Phosphine ligand (e.g., SPhos, RuPhos) (4 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Thin-layer chromatography (TLC) or Liquid chromatography–mass spectrometry (LC-MS) for reaction monitoring
-
Standard work-up and purification supplies (separatory funnel, ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Solvent Addition: Add the anhydrous organic solvent to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl halide. If a biphasic system is used, add the degassed water.
-
Degassing: Stir the suspension and degas the mixture by bubbling argon through it for 15-20 minutes.
-
Catalyst/Ligand Addition: In a separate vial, quickly weigh and add the palladium catalyst and the phosphine ligand. Add the catalyst/ligand mixture to the reaction flask under a positive flow of argon.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting aryl halide is consumed (typically 2-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biaryl product.
-
Visualizations
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The following diagram outlines a typical workflow for performing a Suzuki-Miyaura cross-coupling reaction in a research laboratory setting.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Sorafenib's Mechanism of Action: Targeting the RAF/MEK/ERK Pathway
Compounds synthesized using this compound, such as Sorafenib, can inhibit key signaling pathways involved in cancer cell proliferation and angiogenesis. Sorafenib is a multi-kinase inhibitor that targets the RAF/MEK/ERK pathway.
Caption: Inhibition of the RAF/MEK/ERK pathway by Sorafenib.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Chlorides with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for the Suzuki-Miyaura cross-coupling of aryl chlorides with boronic acids. Due to their lower reactivity compared to aryl bromides and iodides, the successful coupling of aryl chlorides requires carefully optimized catalytic systems. This document outlines key reaction parameters, presents quantitative data from selected publications, and offers detailed experimental protocols to guide researchers in developing robust and efficient coupling methods.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] While aryl iodides and bromides are common substrates, the use of more abundant and cost-effective aryl chlorides presents a significant advantage, particularly in large-scale applications relevant to the pharmaceutical and agrochemical industries.[2] The primary challenge in coupling aryl chlorides lies in the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more difficult.[1] Overcoming this hurdle has been a major focus of research, leading to the development of highly active palladium catalysts, often employing bulky and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[3][4][5]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[1][6]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Key Reaction Components and Conditions
The success of coupling aryl chlorides hinges on the judicious selection of the catalyst, ligand, base, and solvent.
1. Palladium Precatalysts: A variety of Pd(0) and Pd(II) sources can be used. Common precatalysts include:
-
Pd(OAc)₂ (Palladium(II) acetate): A stable and commonly used Pd(II) source that is reduced in situ to the active Pd(0) species.[6]
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): An air-stable Pd(0) source that is widely used in cross-coupling reactions.
-
PEPPSI™-type precatalysts: These are particularly effective for challenging couplings and often feature N-heterocyclic carbene (NHC) ligands.[6]
-
Buchwald Precatalysts: These are highly active Pd(II) precatalysts that readily form the active Pd(0) species.
2. Ligands: The choice of ligand is critical for activating the C-Cl bond. Bulky and electron-rich ligands are generally required to promote the oxidative addition step and stabilize the palladium catalyst.
-
Buchwald-type Biaryl Phosphines: Ligands such as SPhos, XPhos, and RuPhos are highly effective for the coupling of a wide range of aryl chlorides.[5]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form stable complexes with palladium, exhibiting high catalytic activity for the coupling of unactivated aryl chlorides.[3][4][7]
-
Other Phosphine Ligands: Tri(tert-butyl)phosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are also effective for certain applications.
3. Bases: A base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH) are commonly used.
-
Organic Bases: Amines such as triethylamine (NEt₃) are sometimes employed.
-
Fluoride Sources: Potassium fluoride (KF) can be used, particularly when base-sensitive functional groups are present.
4. Solvents: The choice of solvent depends on the solubility of the reactants and the reaction temperature.
-
Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF) are frequently used.
-
Aromatic Solvents: Toluene is a common choice, especially for higher temperature reactions.
-
Aqueous Conditions: Reactions can often be performed in water or a mixture of water and an organic solvent, which can offer advantages in terms of safety and environmental impact.[2][8]
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl chlorides with boronic acids, compiled from the cited literature.
Table 1: Coupling of Activated and Electron-Neutral Aryl Chlorides
| Aryl Chloride | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorobenzonitrile | Phenylboronic acid | Pd₂(dba)₃ (1.5) | 2-(Di-tert-butylphosphino)biphenyl (3) | K₃PO₄ (2) | 1,4-Dioxane | 80 | 12 | 95 | [9] |
| 4-Chloroacetophenone | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 18 | 98 | [2] |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (1) | XPhos (2) | K₃PO₄ (2) | Toluene | 100 | 16 | 92 | [5] |
| Chlorobenzene | Phenylboronic acid | [Pd(IPr)(cin)Cl] (1) | - | K₃PO₄ (2) | Toluene | 100 | 12 | 90 | [4] |
Table 2: Coupling of Electron-Rich and Sterically Hindered Aryl Chlorides
| Aryl Chloride | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 18 | 96 | [9] |
| 2-Chlorotoluene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Toluene | 110 | 24 | 85 | [5] |
| 2,6-Dimethylchlorobenzene | Phenylboronic acid | [Pd(IPr*)(cin)Cl] (2) | - | K₃PO₄ (2) | Toluene | 110 | 24 | 88 | [4] |
| 1-Chloro-4-(trifluoromethyl)benzene | 2-Methylphenylboronic acid | Pd(OAc)₂ (1) | XPhos (2) | K₃PO₄ (2) | Toluene | 100 | 16 | 94 | [5] |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of aryl chlorides. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure using a Buchwald-type Ligand
This protocol is a general starting point for the coupling of a variety of aryl chlorides.
Materials:
-
Aryl chloride (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Biaryl phosphine ligand (e.g., SPhos, XPhos, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, boronic acid, Pd(OAc)₂, the phosphine ligand, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure using an N-Heterocyclic Carbene (NHC) Precatalyst
This protocol is particularly useful for challenging or unactivated aryl chlorides.
Materials:
-
Aryl chloride (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
NHC-Pd precatalyst (e.g., [Pd(IPr)(cin)Cl], 0.01 mmol, 1 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add the aryl chloride, boronic acid, NHC-Pd precatalyst, and K₃PO₄ to a vial equipped with a stir bar.
-
Add toluene to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Protocol 3: Aqueous Suzuki-Miyaura Coupling
This protocol offers a more environmentally friendly approach.
Materials:
-
Aryl chloride (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Water-soluble ligand (e.g., TPPTS, 0.06 mmol, 6 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol)
-
Water (5 mL)
Procedure:
-
To a round-bottom flask, add the aryl chloride, boronic acid, Pd(OAc)₂, water-soluble ligand, and Na₂CO₃.
-
Add water to the flask.
-
Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Visualization of Experimental Workflow
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Nickel(II) complexes of bidentate N-heterocyclic carbene/phosphine ligands: efficient catalysts for Suzuki coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New NHC–Pd Complexes for Challenging Aryl Chloride Couplings [sigmaaldrich.com]
- 5. entegris.com [entegris.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biaryl motif is a crucial structural component in a vast array of organic molecules, including pharmaceuticals, natural products, and advanced materials.[1] The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile methods for the synthesis of these compounds.[1][2] This is attributed to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[1][2][3] These application notes provide detailed protocols and quantitative data for the synthesis of biaryl compounds using substituted phenylboronic acids, a key component in generating molecular diversity.
Core Principles: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon single bond by coupling an organoboron compound (such as a substituted phenylboronic acid) with an organohalide in the presence of a palladium catalyst and a base. The general reaction scheme is as follows:
Ar¹-Y + Ar²-B(OH)₂ → Ar¹-Ar²
Where:
-
Ar¹-Y : An aryl halide (Y = I, Br, Cl) or triflate (Y = OTf).
-
Ar²-B(OH)₂ : A substituted or unsubstituted phenylboronic acid.
-
Catalyst : A palladium(0) complex.
-
Base : Required for the activation of the boronic acid.
The electronic nature of the substituents on the phenylboronic acid can influence the reaction rate and yield. Generally, electron-donating groups on the boronic acid partner can enhance the reaction rate.[4]
Quantitative Data: Reaction Yields with Substituted Phenylboronic Acids
The following tables summarize the yields of biaryl synthesis using various substituted phenylboronic acids under different reaction conditions. This data is intended to provide a comparative overview for researchers selecting reagents and optimizing reaction conditions.
Table 1: Coupling of Various Aryl Halides with Phenylboronic Acid
| Aryl Halide | Phenylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | Water/Acetone | 35 | 0.5 | >99 | [3] |
| 4-Chlorobiphenyl | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | Water/Acetone | 35 | 0.5 | 98 | [3] |
| 4-Bromoanisole | Phenylboronic acid | LaF₃·Pd nanocatalyst | K₂CO₃ | Water | 70 | - | 77 | [5] |
| 3-Bromoanisole | Phenylboronic acid | LaF₃·Pd nanocatalyst | K₂CO₃ | Water | 70 | - | 85 | [5] |
| 4-Bromophenol | Phenylboronic acid | LaF₃·Pd nanocatalyst | K₂CO₃ | Water | 70 | - | 97 | [5] |
| 4-Bromobenzonitrile | Phenylboronic acid | LaF₃·Pd nanocatalyst | K₂CO₃ | Water | 70 | - | 75 | [5] |
| 4-Iodonitrobenzene | Phenylboronic acid | LaF₃·Pd nanocatalyst | K₂CO₃ | Water | 70 | - | 95 | [5] |
| 4-Iodoanisole | Phenylboronic acid | Pd/C | K₂CO₃ | DMF | Reflux | 1.5 | 92 | [6] |
Table 2: Coupling of Aryl Halides with Substituted Phenylboronic Acids
| Aryl Halide | Substituted Phenylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 4-Bromotoluene | Methyl 3-boronobenzoate | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 12 | Methyl 3-(4-methylphenyl)benzoate | 91-96 | [1] |
| 2-Bromo-nitrobenzene | 2-Fluorophenylboronic acid | Pd(OH)₂ | K₃PO₄ | Ethanol | 65 | - | 2-Fluoro-2'-nitrobiphenyl | - | [2] |
| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | - | 4-Methoxy-4'-nitrobiphenyl | 77 | [7] |
| 1-Bromo-4-nitrobenzene | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | - | 2-Methoxy-4'-nitrobiphenyl | 87 | [7] |
| 1-Bromo-4-nitrobenzene | 2-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | - | 2-Methyl-4'-nitrobiphenyl | - | [7] |
| 3-Chloroindazole | 5-Indole boronic acid | Pd source w/ SPhos or XPhos ligand | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 3-(5-Indolyl)indazole | High | [8] |
Experimental Protocols
Below are generalized and specific protocols for the Suzuki-Miyaura cross-coupling reaction.
General Ligand-Free Protocol in Aqueous Media
This protocol is adapted from a highly efficient method utilizing palladium acetate in an aqueous phase, which is environmentally benign.[3]
Materials:
-
Aryl halide (1.0 mmol)
-
Substituted phenylboronic acid (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Distilled water
-
Acetone
-
Diethyl ether
-
Reaction flask equipped with a magnetic stir bar
Procedure:
-
To the reaction flask, add the aryl halide (1.0 mmol), substituted phenylboronic acid (1.5 mmol), sodium carbonate (2.0 mmol), and palladium(II) acetate (0.5 mol%).
-
Add a mixture of distilled water and acetone (e.g., 3.5 mL water and 3.0 mL acetone). The ratio may need optimization for specific substrates.[3]
-
Stir the reaction mixture at the desired temperature (e.g., 35°C) for the required time (typically 0.5-1 hour).[3]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Extract the aqueous solution with diethyl ether (4 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biaryl compound.[9]
General Protocol Using a Phosphine Ligand
This protocol is a standard procedure for Suzuki-Miyaura coupling and is suitable for a wide range of substrates.[1]
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted phenylboronic acid (1.0 - 1.5 equiv)[4]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)[1]
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)[4]
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)[1][4]
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
In the reaction vessel, combine the aryl halide (1.0 equiv), substituted phenylboronic acid (1.2 equiv), base (2.0 equiv), and palladium catalyst (3 mol%).
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.[1]
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 85-100°C) and stir for the required time (typically 4-12 hours).[10]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and remove the solvent under reduced pressure.[4]
-
Purify the crude product by column chromatography or recrystallization.[9]
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
Visualizations
Experimental Workflow
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 7. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] This powerful functional group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[2][3] These application notes provide a comprehensive overview of the multifaceted roles of the trifluoromethyl group in drug design, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to guide researchers in leveraging its unique properties.
The enhanced stability of the C-F bond compared to a C-H bond makes the trifluoromethyl group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[4] This "metabolic blocking" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[4] Furthermore, the high lipophilicity of the CF₃ group can facilitate the passage of drug molecules across biological membranes, a critical factor for oral absorption and reaching intracellular targets.[3] Its strong electron-withdrawing nature can also modulate the acidity or basicity of nearby functional groups and enhance binding interactions with target proteins.[5]
I. Quantitative Impact of the Trifluoromethyl Group on Biological Properties
The introduction of a trifluoromethyl group can lead to substantial improvements in various pharmacological parameters. The following tables summarize the quantitative effects observed in representative drug molecules.
Table 1: Enhancement of Metabolic Stability
The replacement of a metabolically labile methyl group with a trifluoromethyl group can significantly increase a drug's half-life by blocking oxidative metabolism.
| Compound | Analog | In Vitro Half-life (t½) | Number of Metabolites | Reference |
| WIN 54954 (Methyl-containing) | Oxadiazole Analog (Methyl) | Shorter | 18 | [6] |
| Oxadiazole Analog (Methyl) | (Trifluoromethyl)oxadiazole 9 | Longer | 8 | [6] |
| (Trifluoromethyl)oxadiazole 9 | Significantly Longer | 2 (minor) | [6] |
As demonstrated in a monkey liver microsomal assay, the introduction of a trifluoromethyl group in an analog of the antipicornavirus compound WIN 54954 led to a dramatic reduction in the number of metabolites, indicating enhanced metabolic stability.[6]
Table 2: Modulation of Binding Affinity and Potency (IC₅₀)
The electronic properties of the trifluoromethyl group can significantly influence a molecule's binding affinity for its target, often leading to increased potency.
| Compound | Target | IC₅₀ | Fold Difference | Reference |
| Celecoxib (Non-trifluoromethylated) | COX-2 | Lower Potency | - | [7] |
| TFM-C (Trifluoromethyl analog) | COX-2 | 205-fold lower activity | 205x | [7] |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | MCF-7 cancer cells | 19.72 μM | - | [8] |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 cancer cells | 2.63 μM | ~7.5x more potent | [8] |
A trifluoromethyl analog of Celecoxib (TFM-C) displayed a 205-fold lower inhibitory activity against COX-2, demonstrating that the effect of trifluoromethylation can be complex and context-dependent.[7] In contrast, the introduction of a trifluoromethyl group to an isoxazole-based compound resulted in an almost 8-fold increase in anti-cancer activity against MCF-7 cells.[8]
Table 3: Influence on Lipophilicity (LogP)
The trifluoromethyl group is one of the most lipophilic substituents used in drug design, which can enhance membrane permeability.
| Compound | Calculated LogP | Reference |
| Toluene (Methylbenzene) | 2.73 | PubChem |
| (Trifluoromethyl)benzene | 2.93 | PubChem |
| Fluoxetine | 4.05 | [9] |
The calculated LogP value of (trifluoromethyl)benzene is higher than that of toluene, illustrating the increased lipophilicity imparted by the CF₃ group. Fluoxetine, a well-known antidepressant, possesses a trifluoromethyl group contributing to its lipophilic character.[9]
II. Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to assess the impact of trifluoromethylation on their compounds of interest.
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay determines the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes.[2][10]
1. Materials:
-
Test compound and its non-trifluoromethylated analog
-
Cryopreserved liver microsomes (human, rat, or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN) with an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
2. Procedure:
-
Preparation:
-
Thaw cryopreserved liver microsomes on ice.
-
Prepare a microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[11]
-
Prepare working solutions of the test compounds and positive controls (e.g., testosterone, verapamil) in the assay buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension to each well.
-
Add the working solutions of the test compounds to the respective wells.
-
Include control wells: a negative control without the NADPH regenerating system and a positive control with a compound of known metabolic instability.[2]
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (this is time = 0).[10]
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard to the respective wells.[2]
-
-
Sample Processing and Analysis:
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[12]
-
Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein) .[12]
Protocol 2: Radioligand Receptor Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[13][14]
1. Materials:
-
Test compound and its non-trifluoromethylated analog
-
Cell membranes or intact cells expressing the target receptor
-
Radioligand specific for the target receptor (e.g., ³H- or ¹²⁵I-labeled)
-
Assay buffer (e.g., Tris-HCl with appropriate ions)
-
Non-specific binding inhibitor (a high concentration of an unlabeled ligand)
-
96-well filter plates (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding
-
Scintillation cocktail
-
Scintillation counter (e.g., MicroBeta counter)
-
Filtration manifold
2. Procedure:
-
Membrane Preparation (if applicable):
-
Homogenize cells or tissues in a lysis buffer.
-
Centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).[14]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, radioligand, and the membrane preparation.
-
Non-specific Binding (NSB) Wells: Add assay buffer, radioligand, the membrane preparation, and a high concentration of the non-specific binding inhibitor.[1]
-
Competition Wells: Add assay buffer, radioligand, the membrane preparation, and varying concentrations of the test compound.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[14]
-
-
Filtration and Washing:
-
Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.[14]
-
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
Protocol 3: General Procedure for Trifluoromethylation of Aromatic Compounds
The synthesis of trifluoromethylated aromatic compounds can be achieved through various methods. A common approach involves the copper-mediated trifluoromethylation of aryl halides.[5][15]
1. Materials:
-
Aryl iodide or aryl bromide
-
Trifluoromethylating agent (e.g., TMSCF₃ - Ruppert-Prakash reagent)
-
Copper(I) salt (e.g., CuI)
-
Ligand (e.g., 1,10-phenanthroline)
-
Base (e.g., CsF or a borate salt)
-
Anhydrous solvent (e.g., DMF, NMP, or sulfolane)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
2. Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the aryl halide, copper(I) salt, ligand, and base.
-
Add the anhydrous solvent via syringe.
-
Add the trifluoromethylating agent (e.g., TMSCF₃) to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature (e.g., 100-140°C) and stir for the required time (e.g., 8-24 hours).[15]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up the reaction by quenching with an aqueous solution (e.g., ammonium chloride), followed by extraction with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Note: Reaction conditions, including the choice of catalyst, ligand, base, solvent, and temperature, may need to be optimized for different substrates.
III. Visualizing the Impact and Mechanisms
Logical Relationship of Trifluoromethyl Group Effects
The introduction of a trifluoromethyl group initiates a cascade of changes in physicochemical properties that collectively enhance the biological activity of a drug molecule.
Signaling Pathway Example: COX-2 Inhibition by Celecoxib Analogs
Celecoxib is a selective COX-2 inhibitor. Its trifluoromethyl analog, TFM-C, also interacts with this pathway, albeit with different potency.
Conclusion
The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for optimizing the properties of drug candidates. Its ability to enhance metabolic stability, modulate lipophilicity, and influence binding affinity makes it a valuable substituent for improving the overall efficacy and pharmacokinetic profile of a molecule. The protocols and data presented in these application notes provide a framework for researchers to rationally design and evaluate trifluoromethylated compounds in their drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]
- 6. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. benchchem.com [benchchem.com]
- 13. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. researchgate.net [researchgate.net]
4-Chloro-3-(trifluoromethyl)phenylboronic Acid: A Versatile Building Block in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-(trifluoromethyl)phenylboronic acid is a key synthetic building block, particularly valued in the fields of medicinal chemistry and materials science. Its utility primarily stems from its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. The presence of both a chloro and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and enhances the lipophilicity and metabolic stability of the resulting molecules, making it an attractive component in the design of novel pharmaceuticals and agrochemicals.
This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on providing reproducible methodologies and quantitative data to aid researchers in their synthetic endeavors.
Applications in Organic Synthesis
The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to synthesize a wide range of biaryl and heteroaryl-aryl compounds. These structures are prevalent in many biologically active molecules.
1. Pharmaceutical Synthesis:
A prominent application of this building block is in the synthesis of the multi-kinase inhibitor Sorafenib , a drug used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1] The 4-chloro-3-(trifluoromethyl)phenyl moiety is crucial for the biological activity of Sorafenib. The synthesis typically involves the coupling of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate with an appropriate amine, or the coupling of the boronic acid with a suitable aryl or heteroaryl halide.
Derivatives of Sorafenib and other novel compounds with potential biological activities, such as antimicrobial and anticancer properties, have also been synthesized using this versatile building block.[2]
2. Agrochemical Synthesis:
The trifluoromethyl group is a common feature in modern agrochemicals, often enhancing their efficacy and stability. This compound serves as a valuable precursor for the synthesis of novel herbicides and pesticides. The Suzuki-Miyaura coupling allows for the efficient construction of complex molecules with desired agrochemical properties.
3. Materials Science:
The unique electronic and physical properties conferred by the trifluoromethyl and chloro substituents make this boronic acid a useful monomer in the synthesis of specialty polymers and functional materials with enhanced thermal stability and chemical resistance.
Experimental Protocols
The following section provides detailed experimental protocols for Suzuki-Miyaura cross-coupling reactions involving this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Aryl Bromides
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with various aryl bromides.
Diagram of the Experimental Workflow:
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask or Schlenk tube, combine the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0-3.0 equiv).
-
Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Presentation: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | XPhosPdG2 (5) / XPhos (10) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 (MW) | 0.67 | 87 | [3] |
| 2 | 4-Bromobenzonitrile | Pd(OAc)₂ (1) / RuPhos (2) | Na₂CO₃ (2) | Ethanol | 85 | N/A | 93 | [4] |
| 3 | 4-Chlorobenzonitrile | Pd(OAc)₂ (1) / RuPhos (2) | Na₂CO₃ (2) | Ethanol | 85 | N/A | 96 | [4] |
| 4 | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5) | K₂CO₃ (2) | 1,4-Dioxane | 100 (MW) | 0.25 | 81 | [5] |
| 5 | 1-Bromo-4-chlorobenzene | Pd(OAc)₂ (cat.) | K₂CO₃ (3) | Toluene/H₂O | 80 | 24 | 64 | [6] |
N/A: Not Available in the cited literature. MW: Microwave irradiation.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling with a Heteroaryl Bromide
This protocol provides a specific example of a rapid, microwave-assisted Suzuki-Miyaura coupling.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Materials:
-
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 equiv)
-
This compound (1.5 equiv)
-
XPhos Pd G2 (5 mol%)
-
XPhos (10 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane/Water (4:1)
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 equiv), this compound (1.5 equiv), XPhos Pd G2 (5 mol%), XPhos (10 mol%), and K₂CO₃ (3.0 equiv).
-
Add the 1,4-dioxane/water (4:1) solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 40 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired 3-aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.[3]
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its application in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient pathway to a wide array of complex molecules with significant potential in the pharmaceutical, agrochemical, and materials science industries. The protocols and data presented herein offer a practical guide for researchers to effectively utilize this reagent in their synthetic endeavors.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Troubleshooting & Optimization
Optimizing Suzuki coupling reaction conditions for substituted boronic acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions, with a particular focus on substituted boronic acids.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during Suzuki coupling reactions.
Question: My Suzuki coupling reaction has a low or no yield. What are the primary factors to investigate?
Answer:
When a Suzuki coupling reaction fails or provides a low yield, a systematic check of the reaction components and conditions is crucial. Here are the first things to verify:
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure that your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[1] Some precatalysts are sensitive to air and may have degraded. It is advisable to use a fresh batch or a more robust, air-stable precatalyst.[1]
-
Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1][2] It is critical to ensure your solvent is properly degassed and the reaction is conducted under an inert atmosphere, such as nitrogen or argon.[1][2]
-
Reagent Purity and Stability: Verify the purity of both your aryl halide and boronic acid. Boronic acids can degrade over time, especially those prone to protodeboronation.[1][3]
-
Base and Solvent System: The choice of base and solvent is highly interdependent and critical for reaction success.[1][2] The base must be strong enough to promote transmetalation but not so strong as to cause degradation of your starting materials or product.[1] For reactions that are not anhydrous, ensure vigorous stirring to maximize contact between the phases.[1]
Question: I am observing a significant amount of protodeboronation of my boronic acid. How can this be minimized?
Answer:
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-rich or certain heterocyclic and vinyl boronic acids.[1][4] Here are several strategies to mitigate this issue:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases such as sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[1]
-
Use Boronic Acid Derivatives: Boronic acid derivatives like MIDA boronate esters or organotrifluoroborates can be used in a "slow release" strategy.[4] These compounds are more stable and slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[4][5][6]
Question: My reaction is producing a lot of homocoupling product from the boronic acid. What is the cause and how can I prevent it?
Answer:
The homocoupling of boronic acids is often promoted by the presence of oxygen or an excess of Pd(II) species at the beginning of the reaction.[2][7] To minimize this unwanted side reaction:
-
Rigorous Degassing: Ensure your solvents are thoroughly degassed to minimize oxygen levels. Performing the reaction under a strict inert atmosphere is crucial.[2]
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can help to avoid an excess of Pd(II).[2]
-
Slow Addition of Reagents: In some cases, the slow addition of the boronic acid to the reaction mixture can help to minimize its homocoupling.[2]
Question: My sterically hindered substrates are not reacting or giving very low yields. How can I improve the outcome?
Answer:
Steric hindrance presents a significant challenge in Suzuki coupling.[8][9] To overcome this, consider the following modifications:
-
Bulky, Electron-Rich Ligands: Employing bulky and electron-rich phosphine ligands, such as those from the Buchwald or Fu groups (e.g., SPhos, XPhos), can enhance the rate of both oxidative addition and reductive elimination, which are often slowed down by steric hindrance.[10][11]
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for sterically demanding substrates. However, monitor the reaction closely as higher temperatures can also promote side reactions.[2]
-
Choice of Catalyst System: For extremely hindered substrates, specialized catalyst systems may be required.[12][13]
Data Presentation
Table 1: Common Bases for Suzuki Coupling Reactions
| Base | Typical Solvents | Strength | Comments |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O, DMF | Moderate | A versatile and commonly used base.[2][10] |
| K₃PO₄ | Dioxane, Toluene | Strong | Often effective for challenging couplings.[1][14] |
| Cs₂CO₃ | Dioxane, THF | Strong | Highly effective, especially under anhydrous conditions.[2] |
| NaOH | Toluene/H₂O, DME | Strong | A strong, inexpensive base, but can promote side reactions.[1][2] |
| KF | Toluene, THF | Mild | Useful for minimizing protodeboronation.[1] |
Table 2: Common Solvents for Suzuki Coupling Reactions
| Solvent System | Comments |
| Dioxane/Water | A very common and effective solvent system for a wide range of substrates.[2] |
| Toluene/Water | Another widely used biphasic system.[2] |
| Tetrahydrofuran (THF)/Water | A good choice for many couplings, but THF can be oxidized to form peroxides.[2][15] |
| Dimethylformamide (DMF) | A polar aprotic solvent, often used with weaker bases.[2] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:
-
Reagent Preparation: To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or boronic ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inerting the Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen). This is typically done by evacuating the vessel and backfilling with the inert gas, repeating this cycle three times.[2]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][2]
-
Monitoring: Monitor the progress of the reaction by a suitable technique such as TLC, GC-MS, or LC-MS.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][2]
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography.[1][2]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. reddit.com [reddit.com]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Troubleshooting low yield in Suzuki reactions with aryl chlorides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low yields in Suzuki-Miyaura cross-coupling reactions involving aryl chlorides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My Suzuki reaction with an aryl chloride is giving a low yield or not working at all. What are the most common causes?
Answer:
Low yields in Suzuki reactions with aryl chlorides are common due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. The primary reasons for failure or low yield can be categorized as follows:
-
Inactive Catalyst System: The palladium catalyst may not be active enough to facilitate the rate-limiting oxidative addition step with the less reactive aryl chloride.[1][2] This can be due to an inappropriate choice of ligand, degradation of the precatalyst, or catalyst poisoning.
-
Suboptimal Reaction Conditions: The chosen base, solvent, and temperature may not be suitable for activating the aryl chloride.[3][4] Inadequate degassing of the reaction mixture can also lead to oxidation and deactivation of the active Pd(0) catalyst.[1][4]
-
Poor Quality or Unstable Reagents: Impurities in the aryl chloride or boronic acid can poison the catalyst.[5] Boronic acids are also susceptible to degradation via protodeboronation, especially under harsh reaction conditions.[1][4]
-
Competing Side Reactions: Several side reactions can consume the starting materials and reduce the yield of the desired product. These include homocoupling of the boronic acid and dehalogenation of the aryl chloride.[4]
To diagnose the specific issue, a systematic approach to troubleshooting is recommended.
Question 2: How do I choose the right catalyst and ligand for my aryl chloride substrate?
Answer:
The choice of catalyst and ligand is critical for the successful coupling of aryl chlorides.[6] Because aryl chlorides are less reactive, they generally require more electron-rich and sterically bulky ligands to promote the oxidative addition step.[1][4]
Recommended Catalyst Systems for Aryl Chlorides:
| Palladium Source | Ligand | Typical Loading (mol%) | Key Advantages & Considerations |
| Pd(OAc)₂ or Pd₂(dba)₃ | Buchwald Ligands (e.g., SPhos, XPhos) | 1-4% Pd, 2-8% Ligand | Excellent for a broad range of electron-rich and electron-poor aryl chlorides. The bulky nature of these ligands facilitates both oxidative addition and reductive elimination.[3][4] |
| Pd(OAc)₂ or Pd₂(dba)₃ | Bulky Trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) | 1-3% Pd, 2-6% Ligand | Robust and effective for many aryl chlorides.[3][7] |
| Palladacycle Precatalysts | (e.g., Buchwald G3/G4 precatalysts) | 1-3% | Often more stable and efficient at generating the active Pd(0) species.[4] |
| Pd-PEPPSI-IPr | (NHC Ligand) | 1-3% | N-Heterocyclic Carbene (NHC) ligands are highly effective for coupling challenging substrates, including heteroaryl chlorides.[3] |
| Pd(PPh₃)₄ | (None) | 2-5% | A common Pd(0) source, but often less effective for unreactive aryl chlorides compared to systems with bulky, electron-rich ligands.[3] |
| Pd/C | (Ligandless) | 5-10 mol% | A heterogeneous catalyst that can be effective under certain conditions, though it may sometimes involve leached palladium species acting as a homogeneous catalyst.[8][9] |
If you suspect your catalyst is inactive, you can test it on a known, reliable reaction, such as the coupling of bromobenzene with phenylboronic acid.[1]
Question 3: My reaction has stalled with unreacted starting material. How can I optimize the reaction conditions?
Answer:
If your starting materials are not being consumed, a review of your reaction conditions is necessary.
Troubleshooting Workflow for Stalled Reactions
Caption: A workflow for troubleshooting low conversion in Suzuki reactions.
Detailed Optimization Strategies:
-
Temperature: Aryl chlorides often require higher reaction temperatures (80-120 °C) than their bromide or iodide counterparts.[10] Consider increasing the temperature in increments.
-
Base Selection: The choice of base is crucial and substrate-dependent.[11]
-
Solvent Selection: The solvent affects the solubility of reagents and the stability of the catalytic species.
-
Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to reaction failure.[1] Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[3][13]
Question 4: I am observing significant side products like homocoupling of my boronic acid or dehalogenation of my aryl chloride. What can I do to minimize these?
Answer:
The formation of side products is a common reason for low yields. Here’s how to address them:
Decision Tree for Addressing Side Products
Caption: A decision-making diagram for troubleshooting common side reactions.
-
Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[14]
-
Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene, which reduces the amount of nucleophile available for the cross-coupling.[4]
-
Dehalogenation: The aryl chloride is reduced to the corresponding arene.
-
Solution: This can sometimes be addressed by using a milder base, lowering the reaction temperature, or screening different ligands.
-
Experimental Protocols
Optimized General Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
Aryl Chloride (1.0 equiv)
-
Boronic Acid or Boronic Ester (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., Pd(OAc)₂, 2 mol%)[3]
-
Phosphine Ligand (e.g., SPhos, 4 mol%)[3]
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[3]
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl chloride, boronic acid (or ester), base, palladium precatalyst, and ligand under an inert atmosphere (Argon or Nitrogen).[3]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with the inert gas three times to ensure all oxygen is removed.[3]
-
Solvent Addition: Add the degassed solvent via syringe.[3]
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C). Stir the mixture vigorously for the specified time (typically 4-24 hours).[3]
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[15]
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. nbinno.com [nbinno.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chemcompute.org [chemcompute.org]
- 11. researchgate.net [researchgate.net]
- 12. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
- 15. benchchem.com [benchchem.com]
Preventing protodeboronation of 4-Chloro-3-(trifluoromethyl)phenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the use of 4-Chloro-3-(trifluoromethyl)phenylboronic acid, particularly in preventing protodeboronation during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this results in the formation of the byproduct 1-chloro-2-(trifluoromethyl)benzene. This reaction consumes the boronic acid, leading to lower yields of the desired cross-coupling product and complicating the purification process. Due to the electron-withdrawing nature of the trifluoromethyl and chloro substituents, this compound is particularly susceptible to this decomposition pathway, especially under basic conditions commonly used in Suzuki-Miyaura coupling reactions.[2]
Q2: What are the main factors that promote the protodeboronation of this compound?
A2: Several factors can accelerate the rate of protodeboronation:
-
Presence of Water: Aqueous conditions can facilitate the hydrolysis of the boronic acid, which can precede protodeboronation.[3]
-
pH of the Reaction Medium: Protodeboronation is often catalyzed by both acid and base.[1] For many arylboronic acids, the reaction is fastest at high pH, where a more reactive arylboronate anion is generated.[4]
-
Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.[5]
-
Choice of Base: Strong bases, such as hydroxides, can significantly promote base-catalyzed protodeboronation.[3]
-
Prolonged Reaction Times: Longer exposure of the boronic acid to reaction conditions that favor protodeboronation will result in a greater extent of this side reaction.[4]
Q3: How can I store this compound to ensure its stability?
A3: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent decomposition.
Q4: Is it better to use a boronic ester derivative of this compound to prevent protodeboronation?
A4: Yes, using a boronic ester derivative is a highly effective strategy. Pinacol esters and N-methyliminodiacetic acid (MIDA) boronates are commonly used. These esters are generally more stable than the free boronic acid.[6] MIDA boronates are particularly robust and can be inert to anhydrous cross-coupling conditions, acting as a protecting group.[7] They slowly release the boronic acid in the presence of an aqueous base, keeping its concentration low and minimizing protodeboronation.[7]
Troubleshooting Guides
This section addresses common problems encountered during experiments with this compound.
Problem 1: Low yield of the desired cross-coupling product and significant formation of 1-chloro-2-(trifluoromethyl)benzene.
-
Possible Cause: High rate of protodeboronation of the free boronic acid.
-
Solutions:
-
Use a Protected Form: Convert the boronic acid to its pinacol or MIDA ester. MIDA esters offer superior stability.[7]
-
Optimize the Base: Switch to a weaker, non-hydroxide base. Mild bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often sufficient for the Suzuki-Miyaura coupling while minimizing protodeboronation.[3]
-
Lower the Reaction Temperature: If the reaction kinetics allow, reducing the temperature can decrease the rate of protodeboronation relative to the desired cross-coupling reaction.[3]
-
Ensure Anhydrous Conditions: Use anhydrous solvents and thoroughly dry all glassware. The presence of water can facilitate protodeboronation.[3]
-
Optimize Catalyst and Ligands: Use a highly active palladium catalyst and bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands). A faster catalytic cycle for the desired coupling can outcompete the slower protodeboronation side reaction.[3]
-
Problem 2: Inconsistent reaction yields between batches.
-
Possible Cause: Variability in the quality of the this compound or reaction setup.
-
Solutions:
-
Reagent Quality: Ensure the purity of the boronic acid before use. Consider purification if necessary.
-
Inert Atmosphere: Thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction to prevent oxidative degradation, which can influence protodeboronation.
-
Consistent Conditions: Prepare fresh solutions of bases and use anhydrous solvents to ensure reproducibility.
-
Quantitative Data on Protodeboronation
| Arylboronic Acid Derivative | Base | Solvent | Temperature (°C) | Time (h) | Protodeboronation (%) |
| 2-Fluoropyridine-3-boronic acid | K₃PO₄ | Dioxane/H₂O | 80 | 12 | 15 |
| 2-Fluoropyridine-3-boronic acid | NaOH | Dioxane/H₂O | 80 | 12 | 60 |
| 2-Fluoropyridine-3-boronic acid Pinacol Ester | K₃PO₄ | Dioxane/H₂O | 80 | 12 | < 5 |
| 3,5-Dichlorophenylboronic acid | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 10 |
| 3,5-Dichlorophenylboronic acid | KOH | Toluene/H₂O | 100 | 8 | 45 |
This table is illustrative and based on general trends observed for electron-deficient arylboronic acids.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using this compound Pinacol Ester
This protocol provides a starting point and may require optimization for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2-1.5 equiv.), and a mild base such as K₃PO₄ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Solvent Addition: Add degassed solvent (e.g., dioxane, THF, or toluene, with a minimal, optimized amount of water if necessary) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (a lower temperature, e.g., 60-80 °C, is a good starting point) and monitor the reaction progress by TLC or LC-MS.[3]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography.
Protocol 2: Preparation of this compound MIDA ester
For particularly challenging substrates where the pinacol ester still undergoes significant protodeboronation, conversion to the MIDA ester is recommended.
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a suitable solvent mixture (e.g., toluene/DMSO 1:1).
-
Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Isolation: After completion, cool the reaction mixture and isolate the MIDA ester by filtration or crystallization. The product can often be used without further purification.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Competing pathways: Suzuki coupling vs. Protodeboronation.
Caption: Troubleshooting workflow for minimizing protodeboronation.
References
Technical Support Center: Ligand Selection for Palladium-Catalyzed Coupling of Trifluoromethylated Compounds
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in palladium-catalyzed trifluoromethylation.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in palladium-catalyzed trifluoromethylation, and how do ligands help overcome it?
A1: A primary challenge is the high activation barrier for the reductive elimination step, where the C-CF3 bond is formed from a palladium(II) intermediate.[1] Many traditional bidentate phosphine ligands require very high temperatures (e.g., 145 °C) and result in low to modest yields even after prolonged reaction times.[1] Modern bulky, electron-rich monodentate biaryl phosphine ligands are crucial as they promote this difficult reductive elimination, allowing the reaction to proceed under milder conditions with higher efficiency.[1]
Q2: What are the most effective classes of ligands for the palladium-catalyzed trifluoromethylation of aryl chlorides?
A2: Bulky, electron-rich monodentate biaryl phosphine ligands have proven to be the most effective. Specifically, ligands such as BrettPhos and RuPhos have demonstrated high efficacy. For many aryl chlorides, BrettPhos is an excellent choice, while the less bulky RuPhos can provide superior yields for ortho-substituted substrates.[1]
Q3: For vinyl sulfonates, are the same ligands effective as for aryl chlorides?
A3: No, the optimal ligands for vinyl sulfonates are different. While BrettPhos is highly effective for aryl chlorides, it is unsuccessful in promoting the trifluoromethylation of vinyl sulfonates.[2] For these substrates, bulky biaryl phosphine ligands with tert-butyl substitution on the phosphorus atom, such as tBuXPhos, are the most successful.[2]
Q4: What are the common trifluoromethylating agents used in these reactions?
A4: The most common trifluoromethyl sources are silyl-based reagents like (trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert's reagent) and (trifluoromethyl)triethylsilane (TESCF₃). These reagents require a fluoride source, such as potassium fluoride (KF), cesium fluoride (CsF), or rubidium fluoride (RbF), to generate the active trifluoromethylating species.[1][2]
Q5: Why is the choice of fluoride source important?
A5: The fluoride source acts as an activator for the silyl-based trifluoromethylating agent. The combination of the silyl reagent and the fluoride salt is crucial for efficient transmetalation to the palladium center. The optimal combination can vary depending on the substrate and ligand. For example, for the trifluoromethylation of aryl chlorides with BrettPhos, TESCF₃ with KF was found to be a highly effective combination.[1] For vinyl triflates with tBuXPhos, TMSCF₃ and KF is a good system, while for vinyl nonaflates, TESCF₃ and RbF may give better results.[2]
Ligand Selection Guide
Choosing the appropriate ligand is critical for a successful trifluoromethylation reaction. The selection depends primarily on the substrate.
For Aryl and Heteroaryl Chlorides:
-
General Substrates (electron-rich and electron-poor): BrettPhos is a robust and generally high-yielding ligand.[1]
-
Ortho-Substituted Aryl Chlorides: The less sterically hindered RuPhos often provides better yields for these more challenging substrates.[1]
-
Heterocyclic Substrates: Both BrettPhos and RuPhos are effective for a range of heterocycles, including indoles, carbazoles, and quinolines.[1]
For Vinyl Sulfonates (Triflates and Nonaflates):
-
Primary Choice: tBuXPhos is the ligand of choice for the trifluoromethylation of vinyl sulfonates. Ligands that are effective for aryl chlorides, like BrettPhos, are not suitable for this transformation.[2]
The following decision tree illustrates a simplified logic for ligand selection:
Caption: A decision tree for selecting the optimal ligand based on the substrate type.
Troubleshooting Guide
Problem: Low or No Yield
This is the most common issue encountered. The following guide provides a systematic approach to troubleshooting.
| Potential Cause | Suggested Solution(s) |
| Incorrect Ligand Choice | Ensure the ligand is appropriate for the substrate (see Ligand Selection Guide). For aryl chlorides, consider BrettPhos or RuPhos. For vinyl sulfonates, use tBuXPhos.[1][2] |
| Inactive Catalyst | Use a reliable palladium source such as [(allyl)PdCl]₂ or Pd(dba)₂. Ensure the Pd-precatalyst and ligand are handled under inert conditions if they are air-sensitive. |
| Inefficient Reductive Elimination | This is a common bottleneck. The use of bulky, electron-rich biaryl monophosphine ligands is designed to address this. If yield is still low, consider increasing the reaction temperature in small increments. |
| Poor Transmetalation | The combination of the trifluoromethyl source and fluoride activator is critical. For aryl chlorides, TESCF₃ with KF is a good starting point. For vinyl triflates, try TMSCF₃ with KF. For vinyl nonaflates, TESCF₃ with RbF may be better.[1][2] |
| Moisture in the Reaction | The trifluoromethylating agents (TESCF₃, TMSCF₃) are sensitive to hydrolysis. KF is hygroscopic. It is crucial to set up the reaction in a nitrogen-filled glovebox and use anhydrous solvents.[1] |
| Substrate Decomposition | If the substrate is sensitive, high temperatures may lead to decomposition. If increasing the temperature does not improve the yield, try lowering it and extending the reaction time. |
| Side Reactions | The formation of reduced starting material (Ar-H) is sometimes observed.[1] This can be due to β-hydride elimination, especially with vinyl substrates. Ensuring efficient transmetalation can help minimize this side reaction. |
The following diagram outlines a general workflow for troubleshooting low-yield reactions:
Caption: A workflow diagram for troubleshooting low-yield trifluoromethylation reactions.
Quantitative Data Summary
The following tables summarize the performance of different ligands in the palladium-catalyzed trifluoromethylation of representative substrates.
Table 1: Ligand Screen for the Trifluoromethylation of 4-chlorobiphenyl
| Ligand | Yield (%) |
| BrettPhos | 80 |
| Monodentate Biaryl Phosphines (other) | 5-20 |
| Xantphos | 0 |
Reaction conditions: 4-chlorobiphenyl (1.0 mmol), [(allyl)PdCl]₂ (3 mol%), ligand (12 mol%), TESCF₃, KF, dioxane, 120 °C.[1]
Table 2: Ligand Screen for the Trifluoromethylation of 1-Cyclohexenyl Triflate
| Ligand | Yield (%) |
| tBuXPhos | 75 |
| BrettPhos | 0 |
| Other t-butyl substituted biaryl phosphines | >0 |
Reaction conditions: 1-cyclohexenyl triflate (0.3 mmol), Pd(dba)₂ (5 mol%), ligand (10 mol%), TMSCF₃ (0.6 mmol), KF (0.6 mmol), dioxane, 110 °C, 5 h. Yields determined by ¹⁹F NMR.[2]
Experimental Protocols
Protocol 1: General Procedure for the Trifluoromethylation of Aryl Chlorides using BrettPhos
This protocol is adapted from the work of Buchwald and co-workers.[1]
Materials:
-
Palladium source (e.g., [(allyl)PdCl]₂)
-
Ligand (BrettPhos or RuPhos)
-
Aryl chloride
-
Spray-dried potassium fluoride (KF)
-
(Trifluoromethyl)triethylsilane (TESCF₃)
-
Anhydrous dioxane
Procedure:
-
Reaction Setup: All manipulations should be performed in a nitrogen-filled glovebox.
-
To an oven-dried vial, add spray-dried KF (1.5 mmol), the aryl chloride (1.0 mmol), the palladium source (0.015 mmol for [(allyl)PdCl]₂), and the ligand (0.06 mmol).
-
Add anhydrous dioxane (2.0 mL) to the vial, followed by TESCF₃ (1.5 mmol).
-
Seal the vial with a Teflon-lined cap.
-
Reaction: Remove the vial from the glovebox and place it in a preheated oil bath at 120-140 °C.
-
Stir the reaction for 6-20 hours. Monitor the reaction progress by TLC or GC/MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Trifluoromethylation of Vinyl Sulfonates using tBuXPhos
This protocol is adapted from the work of Buchwald and co-workers.[2]
Materials:
-
Palladium source (e.g., Pd(dba)₂ or [(allyl)PdCl]₂)
-
tBuXPhos
-
Vinyl triflate or nonaflate
-
Trifluoromethyl source (TMSCF₃ for triflates, TESCF₃ for nonaflates)
-
Fluoride activator (KF for TMSCF₃, RbF for TESCF₃)
-
Anhydrous dioxane
Procedure:
-
Reaction Setup: All manipulations should be performed in a nitrogen-filled glovebox.
-
To an oven-dried vial, add the palladium source (0.025 mmol for Pd(dba)₂), tBuXPhos (0.05 mmol), and the fluoride activator (1.0 mmol).
-
Add the vinyl sulfonate (0.5 mmol) and anhydrous dioxane (1.0 mL).
-
Add the trifluoromethyl source (1.0 mmol).
-
Seal the vial with a Teflon-lined cap.
-
Reaction: Remove the vial from the glovebox and place it in a preheated oil bath at 90-110 °C.
-
Stir the reaction for 3-5 hours. Monitor the reaction progress by TLC or GC/MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle Visualization
The palladium-catalyzed trifluoromethylation generally proceeds through a Pd(0)/Pd(II) catalytic cycle.
Caption: The generalized catalytic cycle for palladium-catalyzed aryl trifluoromethylation.
References
Effect of base and solvent on Suzuki coupling efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Suzuki coupling reactions, with a specific focus on the critical roles of the base and solvent.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in a Suzuki coupling reaction?
The base is a crucial component of the Suzuki coupling catalytic cycle. Its primary function is to activate the organoboron species (e.g., boronic acid).[1][2] It reacts with the boronic acid to form a more nucleophilic boronate species, which is then able to transfer its organic group to the palladium center in a key step called transmetalation.[1][2] The choice and strength of the base can significantly influence the rate of this step and the overall efficiency of the reaction.[1]
Q2: How do I select an appropriate base for my reaction?
The choice of base is highly dependent on the specific substrates, catalyst system, and solvent being used.[1] For substrates with base-sensitive functional groups (e.g., esters, amides), milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are recommended.[2] For more challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) may be necessary due to its higher solubility in organic solvents.[1] It is often necessary to screen several bases to find the optimal conditions for a new reaction.
Q3: What are the most common solvents used for Suzuki coupling, and how do I choose one?
A variety of solvents can be used for Suzuki coupling, often in combination with water to dissolve the inorganic base.[3][4] Common choices include:
-
Aromatic hydrocarbons: Toluene
The optimal solvent depends on the solubility of the substrates, the catalyst system, and the base.[3] Biphasic systems, such as toluene/water or dioxane/water, are very common as they facilitate the dissolution of both the organic-soluble starting materials and the water-soluble inorganic base.[4] The polarity of the solvent can also influence the reaction's chemoselectivity.[6]
Q4: Why is an inert atmosphere important for Suzuki coupling?
An inert atmosphere (e.g., nitrogen or argon) is critical to prevent the oxidation of the Pd(0) catalyst and any phosphine ligands present.[3][7] Oxygen can lead to the deactivation of the catalyst and promote undesirable side reactions like the homocoupling of boronic acids.[2][3] Therefore, it is essential to properly degas the solvents and purge the reaction vessel with an inert gas.[7]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low yields are a common issue in Suzuki coupling and can be attributed to several factors.[3]
| Possible Cause | Troubleshooting Steps |
| Inefficient Catalyst Activity | Ensure the palladium catalyst and any phosphine ligands are fresh and have been stored under an inert atmosphere. Consider screening different ligands, as bulky, electron-rich phosphine ligands can improve efficiency.[7] |
| Protodeboronation of Boronic Acid | This side reaction, where the boronic acid is replaced by a hydrogen atom, is a common cause of low yields.[2] To minimize this, use milder bases like K₃PO₄ or KF, ensure anhydrous conditions, or use more stable boronic esters (e.g., pinacol esters).[2][7] |
| Poor Solubility of Reactants | If starting materials are not fully dissolved, the reaction rate will be slow.[4] Try screening different solvents or solvent mixtures. For biphasic systems with slow conversion, increase the stirring rate or add a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB).[4] |
| Incorrect Base Selection | The base may be too weak to efficiently activate the boronic acid, or it may be poorly soluble in the reaction medium.[2] Consider screening a range of bases with varying strengths and solubilities (see data tables below). Ensure the base is a fine powder to maximize surface area.[4] |
| Presence of Oxygen | As mentioned in the FAQs, oxygen can deactivate the catalyst.[3] Ensure all solvents are properly degassed and the reaction is set up under a strictly inert atmosphere.[7] |
Problem 2: Presence of Impurities and Side Products
| Side Product | Troubleshooting Steps |
| Homocoupling of Boronic Acid | This is often caused by the presence of oxygen.[2] Rigorous degassing of solvents and maintaining an inert atmosphere throughout the reaction is crucial. In some cases, slow addition of the boronic acid can minimize its concentration and reduce the rate of homocoupling.[7] |
| Unreacted Starting Materials | Incomplete conversion can be due to catalyst deactivation, insufficient reaction time, or suboptimal temperature.[7] Ensure an adequate ligand-to-palladium ratio and consider using more robust ligands for challenging substrates.[7] |
Data Presentation
The following tables summarize quantitative data on the effect of different bases and solvents on the yield of a model Suzuki coupling reaction. Note that yields are highly dependent on the specific substrates and reaction conditions.[1]
Table 1: Effect of Different Bases on Suzuki Coupling Yield
Reaction: 4-bromotoluene with phenylboronic acid.
| Base | Solvent | Catalyst | Ligand | Temp (°C) | Time (h) | Yield (%) | Reference |
| Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 | [1] |
| K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 92 | [1] |
| K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 98 | [1] |
| Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 97 | [1] |
| NaOH | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 85 | [1] |
| TEA | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 45 | [1] |
Table 2: Effect of Different Solvents on Suzuki Coupling Yield
Reaction: Bromobenzene with phenylboronic acid.
| Solvent (v/v) | Base | Catalyst | Yield (%) | Reference |
| Methanol | NaOH | Pd(II) complex | 78.9 | [8] |
| Ethanol | NaOH | Pd(II) complex | 73.4 | [8] |
| Dioxane | K₃PO₄·3H₂O | Pd(II) complex | 0 | [8] |
| Methanol/Water (3:2) | NaOH | Pd(II) complex | 96.3 | [8] |
| DMF/Water (1:1) | Na₂CO₃ | Pd/NiFe₂O₄ | >95 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Screening Bases in Suzuki Coupling
This protocol provides a general method for comparing the effectiveness of different bases in a Suzuki coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Bases to be screened (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, 2.0 mmol each)
-
Solvent system (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a series of flame-dried round-bottom flasks, each equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and phosphine ligand (0.04 mmol).[1] To each flask, add one of the selected bases (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill each flask with an inert gas (e.g., nitrogen or argon) three times.[1]
-
Solvent Addition: Add the degassed solvent system (11 mL) to each flask via syringe.
-
Reaction: Heat the reaction mixtures to the desired temperature (e.g., 100 °C) and stir vigorously for a set time (e.g., 12 hours).[1]
-
Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling to room temperature, add water and an organic solvent (e.g., ethyl acetate) to each flask. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification and Analysis: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography and determine the yield for each base.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Managing side reactions in cross-coupling of electron-poor boronic acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for managing side reactions in the Suzuki-Miyaura cross-coupling of electron-poor boronic acids.
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield in my Suzuki-Miyaura coupling reaction with an electron-poor boronic acid. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura couplings involving electron-poor boronic acids are a common challenge. The primary factors to investigate include:
-
Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under inert conditions to prevent degradation and oxidation.[1] The use of pre-formed, air- and moisture-stable palladacycle precatalysts can ensure the generation of the active Pd(0) species.[2]
-
Reaction Conditions: An inert atmosphere is critical to prevent oxidation of the Pd(0) catalyst.[1] Ensure thorough degassing of solvents and purging of the reaction vessel with an inert gas like argon or nitrogen.
-
Reagent Quality: Electron-deficient boronic acids are particularly susceptible to degradation.[1] Use high-purity reagents. Consider converting the boronic acid to a more stable derivative like a pinacol ester or an organotrifluoroborate salt.[1][3]
-
Aryl Halide Reactivity: The reactivity of the coupling partner follows the general trend: I > Br > OTf >> Cl.[1] Couplings with less reactive aryl chlorides often necessitate more specialized and highly active catalyst systems.[1]
Q2: Protodeboronation seems to be a significant side reaction in my experiment. How can I minimize it?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major side reaction for electron-deficient boronic acids.[1][4] To minimize this:
-
Choice of Base: The base plays a crucial role. While necessary for transmetalation, strong bases can promote protodeboronation.[5] Milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) are often preferred.[1][3]
-
Anhydrous Conditions: Water can be a proton source for protodeboronation.[1] Employing anhydrous solvents and reagents can significantly reduce this side reaction.[3]
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable form, such as a boronate ester (e.g., pinacol ester), MIDA boronate, or an aryltrifluoroborate, can protect it from premature decomposition.[1][3][6] These reagents often release the boronic acid slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[1][6]
-
Reaction Temperature and Time: Lowering the reaction temperature and shortening the reaction time can also help to reduce the extent of protodeboronation.[1]
Q3: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?
A3: Homocoupling of boronic acids to form a biaryl byproduct is another common side reaction. This is often caused by the presence of oxygen, which can lead to the oxidation of the Pd(0) catalyst to Pd(II) species that promote this undesired reaction.[3][7] To prevent homocoupling:
-
Rigorous Exclusion of Oxygen: Ensure your solvent is properly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[3][8]
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous. If using a Pd(II) precatalyst, in situ reduction to Pd(0) is required, which can sometimes be inefficient and lead to side reactions.[2]
-
Ligand Choice: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway and suppress homocoupling.[9]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the cross-coupling of electron-poor boronic acids.
Issue 1: Low or No Product Formation
If you are experiencing low to no yield of your desired cross-coupled product, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling of electron-poor boronic acids.
Issue 2: Significant Protodeboronation
If protodeboronation is the primary issue, consider the following steps.
Caption: Step-by-step guide to minimizing protodeboronation.
Data on Reaction Conditions
The following tables summarize experimental conditions that have been successfully employed for the Suzuki-Miyaura coupling of challenging electron-poor and heteroaryl boronic acids.
Table 1: Example Conditions for Challenging Boronic Acids [3]
| Aryl Halide | Boronic Acid/Derivative | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromoacetophenone | 3-Formylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 85 |
| 2-Chloropyridine | 4-Methoxyphenylboronic acid | XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 110 | 92 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | t-Amyl alcohol | 100 | 95 |
| 4-Chloroanisole | 3,5-Bis(trifluoromethyl)phenylboronic acid | RuPhos Pd G3 | Cs₂CO₃ | Dioxane | 80 | 88 |
Table 2: Comparison of Bases for Coupling with 4-Formylphenylboronic Acid
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Na₂CO₃ | DME/H₂O | 80 | 12 | 75 |
| K₃PO₄ | Dioxane | 100 | 8 | 91 |
| Cs₂CO₃ | Toluene/H₂O | 90 | 10 | 88 |
| KF | THF | 65 | 16 | 82 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or its derivative (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[3]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[3]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[3]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[3]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography.[3]
Protocol for the Preparation of Diethanolamine Adducts of Boronic Acids
For particularly unstable boronic acids, conversion to a diethanolamine adduct can improve stability.[10]
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv.) in a minimal amount of a suitable solvent like methylene chloride.[3]
-
Addition: Add diethanolamine (1.0 equiv.) dropwise via pipette while stirring.[3]
-
Precipitation: A precipitate will form, which may be preceded by the initial solid dissolving completely.[3]
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[3]
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.[3]
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Products from Boronic Acid Couplings
Welcome to the technical support center for the purification of products from boronic acid coupling reactions, such as the Suzuki-Miyaura coupling. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Suzuki coupling reaction?
A1: The most common impurities include:
-
Homocoupling byproducts: Formed from the coupling of two boronic acid molecules.[1][2][3]
-
Unreacted starting materials: Residual aryl halide and/or boronic acid.
-
Residual palladium catalyst: Both homogeneous and heterogeneous forms of the palladium catalyst used in the reaction.
-
Inorganic salts: From the base used in the reaction.[4]
Q2: What is the initial purification step after the Suzuki coupling reaction is complete?
A2: A standard aqueous work-up is the essential first step. This procedure removes the bulk of inorganic salts and water-soluble impurities.[4] It typically involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water or brine.[4]
Q3: How can I remove unreacted boronic acid from my product?
A3: Unreacted boronic acid can often be removed with a basic aqueous wash.[4][5] Treating the crude mixture with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) converts the acidic boronic acid into its water-soluble boronate salt, which partitions into the aqueous layer during extraction.[4][6]
Q4: My desired product and the homocoupling byproduct have very similar polarities. How can I separate them?
A4: Separating compounds with similar polarities is a common challenge. Meticulous column chromatography with a shallow solvent gradient is often effective.[4] It is crucial to test various solvent systems using Thin Layer Chromatography (TLC) to find the optimal separation conditions.[4] If your product is a solid, recrystallization from a carefully selected solvent system can also be a highly effective method.[4]
Q5: Why is removing the residual palladium catalyst important, and what are the best methods?
A5: For pharmaceutical applications, removing trace metals like palladium to parts-per-million (ppm) levels is critical due to toxicity concerns and regulatory requirements. Common methods include filtration through Celite for heterogeneous catalysts and the use of metal scavengers for homogeneous catalysts.[4]
Troubleshooting Guides
Problem 1: Significant amount of homocoupling byproduct observed.
Primary Causes:
-
Presence of oxygen in the reaction mixture, which can oxidize the active Pd(0) catalyst to Pd(II) species that promote homocoupling.[1][2][3]
-
Use of a Pd(II) precatalyst which can directly react with the boronic acid before its reduction to the active Pd(0) state.[1][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing homocoupling byproducts.
Problem 2: Product and starting aryl halide have similar polarity and co-elute during chromatography.
Troubleshooting Workflow:
Caption: Troubleshooting guide for separating product from starting aryl halide.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (e.g., ethyl acetate or dichloromethane), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.[7]
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Begin elution with the solvent system determined by TLC analysis, gradually increasing the polarity of the eluent (gradient elution).[7]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[8]
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the desired compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[9]
-
Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of the boiling solvent.[10]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[11]
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature, then in an ice bath to induce crystallization.[12][13]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[10][12]
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.[9][10]
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: General Procedure for Palladium Removal using a Metal Scavenger (Batch Method)
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Scavenger Addition: Add the recommended amount of the palladium scavenger resin (e.g., MP-TMT).[14]
-
Stirring: Stir the mixture at room temperature or with gentle heating as recommended by the manufacturer, typically for several hours or overnight.[14]
-
Filtration: Filter the mixture to remove the scavenger resin, which has bound the palladium.
-
Washing: Wash the resin with a small amount of the solvent.
-
Analysis: Combine the filtrate and washes, concentrate, and analyze for residual palladium content using techniques like ICP-MS.[15]
Data Presentation
Table 1: Comparison of Palladium Scavenger Performance
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Conditions |
| MP-TMT | 33,000 | < 200 | > 99.4 | 5 equivalents, RT, overnight stir[14] |
| MP-TMT | 500-800 | < 10 | > 98 | 0.5% wt catalyst, RT, overnight stir[14] |
| Biotage MP-TMT | 852 | < 10 | > 98.8 | 50mg scavenger, THF/DMF[16] |
| "Other" TMT | 852 | ~100 | ~88.3 | 50mg scavenger, THF/DMF[16] |
| PhosphonicS SPM32 | 2100 | ~27 | 98.7 | 2 mL resin in 50 mL ACN, 2 hours, 1000 RPM[17] |
| PhosphonicS SPM32 | 2100 | < 10.5 | > 99.5 | 2 mL resin in 50 mL ACN, 20 hours, 1000 RPM[17] |
Table 2: Solubility of Phenylboronic Acid in Various Solvents at 25°C
| Solvent | Solubility ( g/100g of solvent) |
| Water | ~1.1[18] |
| Acetone | High[18] |
| Cyclohexane | Very low[18] |
Note: This data is for phenylboronic acid and should be used as a general guide. Solubility of substituted boronic acids will vary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. LabXchange [labxchange.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. biotage.com [biotage.com]
- 15. benchchem.com [benchchem.com]
- 16. biotage.com [biotage.com]
- 17. spinchem.com [spinchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Improving Catalyst Turnover in Suzuki-Miyaura Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on enhancing catalyst turnover number (TON) and turnover frequency (TOF) in Suzuki-Miyaura cross-coupling reactions. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Low Catalyst Turnover Number (TON)
Low catalyst turnover is a common issue that can significantly impact the efficiency and cost-effectiveness of your synthesis. This guide provides a systematic approach to diagnosing and resolving the root causes of low TON.
Question 1: My reaction shows low conversion, and I suspect poor catalyst performance. What are the initial checks I should perform?
Answer:
When faced with low conversion, a methodical evaluation of your reaction components and setup is the first crucial step.
-
Reagent Quality and Integrity:
-
Catalyst/Precatalyst Activity: Palladium(II) precatalysts, such as Pd(OAc)₂, can degrade over time. Similarly, Pd(0) sources like Pd₂(dba)₃ can decompose to form inactive palladium black. To verify the activity of your catalyst, it is advisable to run a control reaction with a known, reliable substrate combination, for instance, the coupling of bromobenzene and phenylboronic acid. If this standard reaction also fails, your catalyst is likely inactive and should be replaced.[1]
-
Ligand Purity: Phosphine ligands are susceptible to oxidation. Ensure your ligands have been stored under an inert atmosphere and are free from phosphine oxides.
-
Boronic Acid/Ester Stability: Boronic acids, particularly electron-deficient ones, are prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[2] It is recommended to use fresh, high-purity boronic acids or consider more stable alternatives like pinacol esters or MIDA boronates.[2]
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[2] Reactions with less reactive aryl chlorides often necessitate more specialized and highly active catalyst systems.[2]
-
Base and Solvent Purity: Ensure your base is of high purity and your solvent is anhydrous and thoroughly degassed, as oxygen can lead to catalyst deactivation.[2]
-
-
Reaction Conditions:
-
Inert Atmosphere: The active Pd(0) species is sensitive to oxygen. Ensure your reaction vessel is properly sealed and purged with an inert gas (e.g., argon or nitrogen) before adding the catalyst. This can be achieved by performing several vacuum/backfill cycles.
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions. Optimization of the reaction temperature is often necessary.
-
Stirring: In heterogeneous mixtures, efficient stirring is critical to ensure proper mixing of all components.
-
Question 2: I am observing the formation of palladium black in my reaction. What causes this and how can I prevent it?
Answer:
The formation of palladium black, which consists of palladium nanoparticles, is a common mode of catalyst deactivation. This precipitation of the active catalyst from the solution effectively halts the catalytic cycle.
-
Causes of Palladium Black Formation:
-
Inefficient Ligand Coordination: If the ligand does not effectively stabilize the Pd(0) species, the palladium atoms can aggregate and precipitate. This can be due to an inappropriate ligand-to-metal ratio or the use of a ligand that is not sufficiently bulky or electron-donating.
-
High Temperatures: Elevated temperatures can promote the agglomeration of palladium nanoparticles.
-
Substrate-Related Issues: In some cases, the substrates themselves or impurities within them can lead to catalyst decomposition.
-
-
Strategies for Prevention:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs). These ligands form stable complexes with palladium, preventing aggregation.
-
Ligand-to-Palladium Ratio: Ensure an adequate ligand-to-palladium ratio. For monodentate ligands, a ratio of 2:1 or higher is often used.
-
Temperature Optimization: Conduct the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Use of Precatalysts: Well-defined palladium precatalysts can ensure the efficient generation of the active catalytic species in situ, minimizing the formation of palladium black.
-
Question 3: My desired product yield is low, and I have identified significant amounts of side products like homocoupled boronic acid. What is causing this and how can I suppress it?
Answer:
The formation of side products not only reduces the yield of your desired product but also complicates purification. Homocoupling of the boronic acid is a frequent side reaction.
-
Causes of Homocoupling:
-
Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the coupling of two boronic acid molecules.[3]
-
Inefficient Reduction of Pd(II) Precatalysts: When using a Pd(II) precatalyst, if the in-situ reduction to the active Pd(0) species is slow or incomplete, the remaining Pd(II) can facilitate homocoupling.[3]
-
-
Strategies to Minimize Homocoupling:
-
Thorough Degassing: Rigorous degassing of the reaction mixture and solvent is the most effective way to prevent oxygen-induced homocoupling.
-
Use of a Pd(0) Source: Employing a Pd(0) precatalyst, such as Pd₂(dba)₃, can circumvent the issues associated with the in-situ reduction of Pd(II) species.[3]
-
Reaction Conditions: The choice of base and solvent can also influence the extent of homocoupling. Screening of these parameters may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: How does the choice of ligand impact the catalyst turnover number?
A1: The ligand plays a pivotal role in stabilizing the palladium catalyst and modulating its reactivity, which directly influences the TON. Electron-rich and sterically bulky ligands are known to enhance catalyst stability and promote the key steps of the catalytic cycle, oxidative addition, and reductive elimination, leading to higher turnover numbers.[4] For instance, Buchwald's biarylphosphine ligands and N-heterocyclic carbenes (NHCs) are well-regarded for their ability to facilitate challenging couplings and achieve high TONs.
Q2: What is the role of the base in the Suzuki-Miyaura reaction, and how does it affect catalyst turnover?
A2: The base is essential for the activation of the organoboron species. It reacts with the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex. The choice and concentration of the base can significantly impact the reaction rate and, consequently, the catalyst turnover. However, a base that is too strong or used in excess can also promote side reactions like protodeboronation, which can negatively affect the overall yield and apparent TON.[5]
Q3: Can the solvent choice influence the catalyst turnover number?
A3: Yes, the solvent can have a profound effect on the reaction. It influences the solubility of the reagents, the stability of the catalytic species, and the rates of the individual steps in the catalytic cycle.[5] Aprotic polar solvents like dioxane, THF, and toluene are commonly used. In some cases, the addition of water can be beneficial, particularly for the dissolution of inorganic bases.[5] However, the presence of water can also promote protodeboronation.[6] The optimal solvent system is often substrate-dependent and may require empirical screening.
Q4: When should I consider using a precatalyst versus generating the active catalyst in situ from a simple palladium salt?
A4: While generating the active catalyst from a simple palladium salt like Pd(OAc)₂ and a ligand can be cost-effective, it can sometimes lead to inefficient formation of the active Pd(0) species and the formation of inactive palladium black. Well-defined precatalysts are designed to cleanly and efficiently generate the active monoligated Pd(0) species under the reaction conditions. This often leads to more reproducible results, higher catalyst activity, and improved turnover numbers, especially for challenging substrates.
Quantitative Data on Catalyst Performance
The following tables provide a summary of quantitative data on the performance of various catalytic systems in Suzuki-Miyaura reactions. It is important to note that direct comparison of TON and TOF values across different studies can be challenging due to variations in substrates, reaction conditions, and analytical methods.
Table 1: Comparison of Palladium Catalyst Systems for the Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(OAc)₂ / SPhos | 0.0005 | Toluene / H₂O | K₃PO₄ | 100 | 2 | >99 | 198,000 | 99,000 |
| Pd₂(dba)₃ / XPhos | 0.0025 | MeOH / THF | K₃PO₄ | RT | 12 | ~95 | 38,000 | 3,167 |
| [Pd(IPr)(allyl)Cl] | 0.00125 | MeOH / THF | K₃PO₄ | RT | 12 | ~85 | 68,000 | 5,667 |
| Palladacycle | 10⁻⁹ | Anisole | K₂CO₃ | 120 | 5 | >99 | 5 x 10⁹ | 1 x 10⁹ |
| Pd/C (3%) | 3 | Water | K₃PO₄ | 100 | 0.17 | 100 | 20 | 118 |
Data compiled from multiple sources for comparative purposes.[7] TON (Turnover Number) = moles of product / moles of catalyst. A higher TON indicates greater catalyst efficiency.[7] TOF (Turnover Frequency) = TON / time. A higher TOF indicates a faster reaction.[7]
Table 2: Effect of Base on the Suzuki-Miyaura Coupling of 4-Bromonitrobenzene and Phenylboronic Acid
| Entry | Base | Solvent | Yield (%) |
| 1 | K₂CO₃ | Isopropanol:Water (1:1) | 94 |
| 2 | Na₂CO₃ | Isopropanol:Water (1:1) | 90 |
| 3 | K₃PO₄ | Isopropanol:Water (1:1) | 85 |
| 4 | Cs₂CO₃ | Isopropanol:Water (1:1) | 82 |
| 5 | Et₃N | Isopropanol:Water (1:1) | 40 |
Reaction conditions: 4-bromonitrobenzene (1 mmol), phenylboronic acid (1.2 mmol), Pd catalyst, base (2 mmol), solvent (5 mL), 80 °C, 30 min. Data is illustrative and based on trends reported in the literature.
Table 3: Effect of Solvent on the Suzuki-Miyaura Coupling of 4-Bromonitrobenzene and Phenylboronic Acid
| Entry | Solvent | Base | Yield (%) |
| 1 | Isopropanol:Water (1:1) | K₂CO₃ | 94 |
| 2 | DMF | K₂CO₃ | 88 |
| 3 | Toluene | K₂CO₃ | 82 |
| 4 | Dioxane | K₂CO₃ | 75 |
| 5 | THF | K₂CO₃ | 70 |
Reaction conditions: 4-bromonitrobenzene (1 mmol), phenylboronic acid (1.2 mmol), Pd catalyst, base (2 mmol), solvent (5 mL), 80 °C, 30 min. Data is illustrative and based on trends reported in the literature.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Reaction with a Pd(II) Precatalyst
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the ligand (e.g., SPhos, 0.02 mmol, 2 mol%). Then, add the degassed solvent (5 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography.
Visualizing Workflows and Relationships
Caption: A workflow for troubleshooting low turnover numbers.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
How to increase the reactivity of chloro-substituted boronic acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when using chloro-substituted boronic acids in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction with a chloro-substituted boronic acid failing or giving low yields?
A1: Chloro-substituted boronic acids are electron-deficient, which significantly impacts their reactivity in the Suzuki-Miyaura coupling. The primary issue is often a slow transmetalation step. The electron-withdrawing nature of the chlorine substituent decreases the nucleophilicity of the organic group on the boron atom, hindering its transfer to the palladium center.[1][2] Common contributing factors include catalyst deactivation, suboptimal base or ligand choice, and competing side reactions like protodeboronation.[3]
Q2: My main side reaction is protodeboronation. How can I minimize this?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major issue with electron-deficient boronic acids.[3][4] To minimize this side reaction, consider the following strategies:
-
Use a Stronger, Non-Nucleophilic Base: Employ finely powdered, anhydrous bases like K₃PO₄ or Cs₂CO₃.[1]
-
Convert to a More Stable Form: Transform the boronic acid into a more stable derivative such as a pinacol ester, a trifluoroborate salt, or an N-methyliminodiacetic acid (MIDA) boronate.[3][5] These derivatives often release the active boronic acid species slowly, keeping its concentration low and reducing the rate of protodeboronation.[3] Diethanolamine (DABO) adducts are also highly stable and effective alternatives.[1][6][7]
-
Optimize Reaction Conditions: Shorter reaction times and lower temperatures can sometimes reduce the extent of this side reaction.[3]
-
Ensure Anhydrous Conditions: Meticulously dry all reagents and solvents, as water can facilitate protodeboronation.
Q3: How can I increase the rate of the slow transmetalation step?
A3: The transmetalation step requires the boronic acid to be activated by a base to form a more nucleophilic boronate species.[5][8] To accelerate this key step:
-
Select a Strong Base: Stronger bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are more effective at activating the electron-deficient boronic acid.[1][8]
-
Use Electron-Rich Ligands: Bulky, electron-donating phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or tBu₃P) increase the electron density on the palladium center.[1][2] This makes the palladium complex more receptive to the transmetalation step and can also accelerate the initial oxidative addition.[2]
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the transmetalation to proceed.[1]
Q4: What are the best catalyst, ligand, and base combinations for coupling chloro-substituted boronic acids with aryl chlorides?
A4: Coupling two unreactive partners—an electron-deficient boronic acid and an electron-rich or neutral aryl chloride—is particularly challenging. Success relies on a highly active catalyst system.
-
Catalyst Precursors: Modern palladium precatalysts like XPhos Pd G3 are often highly effective.[1] Standard sources like Pd(OAc)₂ or Pd₂(dba)₃ can also be used but require the addition of an appropriate ligand.[8]
-
Ligands: Bulky, electron-rich monophosphine ligands are critical. Di-(1-adamantyl)-n-butylphosphine and tricyclohexylphosphine have shown excellent performance with aryl chlorides.[2][9]
-
Bases: Strong bases are essential. K₃PO₄ is a robust and commonly used choice for these challenging couplings.[1][10]
Troubleshooting Guide
If you are experiencing low to no yield with your chloro-substituted boronic acid, follow this troubleshooting workflow.
Caption: A workflow for troubleshooting failed Suzuki-Miyaura reactions.
Data Summaries
Table 1: Effect of Base on Suzuki Coupling with Electron-Deficient Boronic Acids
| Base | Relative Strength | Typical Conditions | Effectiveness with Chloro-Aryl Boronic Acids | Reference(s) |
| Na₂CO₃ | Weak | Aqueous solvent mixtures | Often insufficient, leads to low yields | [11] |
| K₂CO₃ | Moderate | Aqueous or anhydrous | Moderate, can work in some systems | [9] |
| K₃PO₄ | Strong | Anhydrous (often with dioxane) | High, frequently the base of choice | [1][10] |
| Cs₂CO₃ | Strong | Anhydrous | Very High, excellent but more expensive | [1][7] |
| KF | Moderate | Anhydrous | High, effective for base-sensitive substrates | [8] |
| LiOᵗBu | Very Strong | Anhydrous | Very High, used for exhaustive couplings | [10] |
Table 2: Comparison of Boron Reagents for Stability and Reactivity
| Boron Reagent Type | General Stability | Reactivity in Coupling | Key Advantage | Reference(s) |
| Boronic Acid (R-B(OH)₂) | Prone to decomposition & protodeboronation | High (if stable) | Commercially available, no deprotection needed | [4][12] |
| Pinacol Ester | More stable than boronic acid | Moderate to High | Protects against premature decomposition | [3][12] |
| MIDA Boronate | Very stable, solid, chromatographable | Low (requires deprotection) | Allows for sequential, iterative cross-coupling | [3][12] |
| Trifluoroborate (R-BF₃K) | Very stable, air- and moisture-stable solid | High | Enhanced stability and reactivity | [3][5] |
| DABO Boronate | Exceptionally stable, air-stable solid | High | Can be stored long-term with no degradation, used directly in coupling | [6][7] |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Chloro-Substituted Boronic Acid
This protocol is a starting point and may require optimization.
-
Vessel Preparation: Add the aryl halide (1.0 equiv.), chloro-substituted boronic acid (1.2–1.5 equiv.), and finely powdered anhydrous K₃PO₄ (2.0–3.0 equiv.) to an oven-dried reaction vial containing a magnetic stir bar.[1]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.[3]
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The solvent should be thoroughly degassed by sparging with an inert gas for 15-20 minutes prior to use.[1][3]
-
Reaction: Place the vial in a preheated heating block (typically 80–110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Conversion of a Boronic Acid to a Diethanolamine (DABO) Boronate
This procedure creates a highly stable boronate ester that can be stored and used directly in couplings.[1][7]
-
Dissolution: In a vial, dissolve the chloro-substituted boronic acid (1.0 equiv.) in a suitable solvent like CH₂Cl₂ or ethyl acetate.
-
Adduct Formation: Add diethanolamine (1.0 equiv.) dropwise while stirring. A precipitate will typically form.
-
Isolation: Stir the resulting slurry for 15-30 minutes at room temperature.
-
Purification: Isolate the white solid product by vacuum filtration. Wash the solid with a small amount of cold solvent and dry under vacuum. The resulting DABO boronate is typically a stable, crystalline solid that can be used directly in Protocol 1 (often with a protic co-solvent).[1][7]
Mechanistic Visualizations
Caption: The Suzuki-Miyaura catalytic cycle for chloro-substituted boronic acids.
Caption: Activation and competing protodeboronation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
Overcoming steric hindrance in ortho-substituted biaryl synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of sterically hindered ortho-substituted biaryls, a common challenge in organic synthesis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing systematic approaches to identify and resolve them.
Question 1: My Suzuki-Miyaura coupling reaction to form a di-ortho-substituted biaryl is resulting in a low yield or failing completely. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in sterically hindered Suzuki-Miyaura couplings are a frequent challenge. The primary cause is often the steric hindrance impeding one or more steps of the catalytic cycle (oxidative addition, transmetalation, or reductive elimination). Here is a step-by-step troubleshooting approach:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1]
-
Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands promote the formation of a reactive, coordinatively unsaturated palladium(0) species, which is essential for the oxidative addition of the hindered aryl halide and accelerates the reductive elimination step.[1] For particularly challenging couplings, specialized ligands like BI-DIME may be effective.[3][4]
-
-
Base Selection: The base activates the boronic acid, making it competent for transmetalation. Its strength and nature are crucial.
-
Solvent Choice: The solvent influences catalyst solubility, stability, and reaction kinetics.
-
Reaction Temperature: Higher temperatures are often required to overcome the activation energy barrier associated with sterically demanding substrates.
-
Recommendation: If the reaction is sluggish at lower temperatures, gradually increase the temperature, for example, from 80 °C to 110 °C.[6]
-
-
Reagent Purity and Stability: Impurities can poison the catalyst, and degradation of the boronic acid can lead to side reactions.
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Caption: A troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Question 2: I am attempting a Buchwald-Hartwig amination with a sterically hindered aryl chloride and a bulky amine, but the reaction is not proceeding. What should I consider?
Answer:
The Buchwald-Hartwig amination is also sensitive to steric hindrance. The key is to facilitate the oxidative addition of the aryl chloride and the subsequent C-N bond-forming reductive elimination.
-
Ligand Choice is Paramount: Standard phosphine ligands are often insufficient.
-
Recommendation: Highly active and sterically demanding ligands are required. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) are excellent choices.[8] For extremely hindered substrates, specialized ligands like proazaphosphatranes have shown high efficiency, even at low catalyst loadings.[9]
-
-
Catalyst Precursor: The choice of palladium source can matter.
-
Base and Solvent System: A strong, non-nucleophilic base is typically required.
-
Recommendation: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base. The solvent should be anhydrous and non-protic, with toluene and THF being common choices.
-
-
Temperature Control: These reactions often require elevated temperatures.
-
Recommendation: A reaction temperature of around 100-120 °C is a good starting point.[9]
-
Question 3: My Negishi coupling to form a tetra-ortho-substituted biaryl is giving poor results. How can I optimize this reaction?
Answer:
Negishi coupling is a powerful tool for constructing sterically congested C-C bonds due to the high reactivity of organozinc reagents. However, optimization is still often necessary.
-
Ligand Selection: The ligand must stabilize the palladium center while promoting the key catalytic steps.
-
Preparation of the Organozinc Reagent: The quality of the organozinc reagent is crucial.
-
Recommendation: Ensure complete formation of the organozinc reagent from the corresponding aryl halide and zinc. The use of salt-stabilized organozinc reagents can improve handling and reactivity.[11]
-
-
Solvent and Temperature:
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of biaryl synthesis, and why is it a problem?
A1: Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that slows down or prevents a reaction. In ortho-substituted biaryl synthesis, bulky groups on the 2 and 6 positions of the aryl rings physically obstruct the approach of the coupling partners to the metal catalyst center. This can inhibit crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination, leading to low reaction rates and poor yields.[14]
Q2: Which cross-coupling reaction is generally best for synthesizing a tetra-ortho-substituted biaryl?
A2: There is no single "best" method, as the optimal choice depends on the specific substrates and functional group tolerance. However, the Suzuki-Miyaura and Negishi couplings are most commonly employed for this purpose due to their broad applicability. The development of highly active catalyst systems, particularly those using bulky, electron-rich phosphine ligands, has made these reactions very powerful for synthesizing even extremely hindered biaryls.[4][11][13] In some cases, alternative methods like a Diels-Alder approach may be more suitable.[15][16]
Q3: What are Buchwald ligands, and why are they so effective for hindered couplings?
A3: Buchwald ligands are a class of bulky, electron-rich dialkylbiaryl phosphine ligands. Their effectiveness stems from a combination of steric and electronic properties. The steric bulk promotes the formation of a coordinatively unsaturated, 14-electron Pd(0)L species, which is highly reactive in the oxidative addition step. The electron-donating nature of the ligand increases the electron density on the palladium center, which also facilitates oxidative addition and accelerates the final reductive elimination step to release the biaryl product.[8]
Q4: Can I use aryl chlorides for sterically hindered cross-coupling reactions?
A4: Yes, but they are more challenging substrates than the corresponding bromides or iodides due to the strength of the C-Cl bond. Overcoming this requires highly active catalyst systems. N-heterocyclic carbene (NHC) ligands and advanced Buchwald-type ligands have been developed that show excellent activity for the coupling of sterically hindered aryl chlorides in Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions.[2][9][13][17][18]
Q5: What is protodeboronation and how can I minimize it?
A5: Protodeboronation is a significant side reaction in Suzuki-Miyaura couplings where the boronic acid or ester group is replaced by a hydrogen atom from a proton source (like water). This is particularly problematic for electron-deficient boronic acids.[7] To minimize it:
-
Use anhydrous conditions where possible.
-
Employ more stable boron reagents like pinacol esters, MIDA boronates, or aryltrifluoroborates, which release the active boronic acid slowly.[7]
-
Optimize the reaction time and temperature; shorter times and lower temperatures can reduce the extent of this side reaction.[7]
Quantitative Data Summary
The following tables summarize reaction conditions for the synthesis of sterically hindered biaryls using various methods.
Table 1: Suzuki-Miyaura Coupling for Tetra-ortho-Substituted Biaryls
| Entry | Aryl Halide | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-1,3,5-trimethylbenzene | 2,4,6-Trimethylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 2 | 1-Bromo-2,4,6-triisopropylbenzene | Mesitylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 92 |
| 3 | 2-Bromo-1,3-dimethoxybenzene | 2,6-Dimethoxyphenylboronic acid | Pd(OAc)₂ / HFTPhos | K₃PO₄ | Toluene | 60 | 2 | >99 |
| 4 | 2,6-Disubstituted bromoarenes | Aryltriolborates | Pd(OAc)₂ / BIPHEP / CuCl | - | DMF | 80 | 14 | ~95 |
Data compiled from references[5][19][20].
Table 2: Negishi Coupling for Sterically Hindered Biaryls
| Entry | Aryl Halide | Organozinc Reagent | Catalyst / Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ortho-substituted aryl chlorides | Arylzinc chlorides | Pd-PEPPSI-IPent | Not Specified | Mild | Not Specified | Excellent |
| 2 | Ortho-substituted aryl chlorides | (2,4,6-Triisopropylphenyl)zinc chloride | Pd₂(dba)₃ / Ligand 1 | THF | 70 | 16 | 95 |
| 3 | 2-Chlorotoluene | Phenylzinc chloride | Pd[P(tBu)₃]₂ | THF/NMP | 100 | 24 | 98 |
Data compiled from references[11][13].
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Sterically Hindered Substrates
This protocol is a general starting point for the synthesis of a di-ortho-substituted biaryl and may require optimization.
-
Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 equiv), the arylboronic acid or ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.
-
Solvent and Reaction: Add the degassed solvent (e.g., toluene, to achieve a concentration of ~0.1 M). Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Hindered Aryl Chloride
-
Preparation: To an oven-dried reaction tube, add the aryl chloride (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Reaction: Evacuate and backfill the tube with an inert gas three times. Add anhydrous, degassed solvent (e.g., toluene) via syringe. Seal the tube and heat the mixture in an oil bath at the desired temperature (e.g., 110 °C) with stirring for 12-24 hours.
-
Work-up and Purification: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with an organic solvent. Concentrate the filtrate in vacuo. Purify the residue by flash column chromatography to obtain the desired aryl amine.
References
- 1. benchchem.com [benchchem.com]
- 2. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 3. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type PdIV intermediates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Diels-Alder approach to tetra-ortho-substituted biaryls employing propargylic tertiary alcohols as dienophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 20. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Chloro-3-(trifluoromethyl)phenylboronic Acid and Its Isomers in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriately functionalized building blocks is a critical step in the synthesis of novel molecular entities. Phenylboronic acids bearing both chloro and trifluoromethyl substituents are valuable reagents in medicinal chemistry and materials science due to the unique electronic properties conferred by these groups. This guide provides a comparative analysis of the reactivity of 4-chloro-3-(trifluoromethyl)phenylboronic acid and its structural isomers in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The reactivity of substituted phenylboronic acids is intricately governed by the electronic and steric nature of their substituents. The interplay of these effects can significantly influence reaction rates, yields, and even the feasibility of a desired transformation. In the case of chloro(trifluoromethyl)phenylboronic acids, the strongly electron-withdrawing nature of the trifluoromethyl group and the inductive and weak resonance effects of the chloro group play a pivotal role.
Understanding Substituent Effects
The position of the chloro and trifluoromethyl groups on the phenyl ring relative to the boronic acid moiety dictates their influence on the reactivity of the C-B bond. The trifluoromethyl group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I).[1] This effect increases the Lewis acidity of the boronic acid, which can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle.[2] The chloro substituent also exerts an electron-withdrawing inductive effect (-I) and a weaker, opposing electron-donating resonance effect (+M).
The combined electronic impact of these substituents can be semi-quantitatively understood through Hammett constants (σ). A more positive Hammett constant indicates a stronger electron-withdrawing character. For the trifluoromethyl group, the σ_meta is +0.43 and σ_para is +0.54.[3] For the chloro group, the σ_meta is +0.373 and σ_para is +0.227.[3]
Isomer Reactivity Profile
Based on these principles, we can predict the relative reactivity of the isomers of chloro(trifluoromethyl)phenylboronic acid.
| Isomer | Key Substituent Effects | Predicted Reactivity |
| This compound | CF3 at meta, Cl at para position. Both are electron-withdrawing, enhancing Lewis acidity. Minimal steric hindrance. | High |
| 3-Chloro-4-(trifluoromethyl)phenylboronic acid | CF3 at para, Cl at meta position. Strong electron-withdrawing effects from both groups, leading to high Lewis acidity. Minimal steric hindrance. | High |
| 2-Chloro-5-(trifluoromethyl)phenylboronic acid | Cl at ortho position. Significant steric hindrance from the ortho chloro group is expected to decrease reactivity, despite the electron-withdrawing effects. | Moderate to Low |
| 5-Chloro-2-(trifluoromethyl)phenylboronic acid | CF3 at ortho position. The bulky CF3 group at the ortho position will likely cause substantial steric hindrance, significantly reducing reactivity. | Low |
| 2-Chloro-3-(trifluoromethyl)phenylboronic acid | Both Cl and CF3 are in proximity to the boronic acid group, leading to significant steric hindrance. | Very Low |
| 3-Chloro-5-(trifluoromethyl)phenylboronic acid | Both substituents are at the meta position, providing strong electron-withdrawing effects with minimal steric hindrance. | Very High |
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds.[2] The reactivity of the boronic acid in this reaction is highly dependent on the efficiency of the transmetalation step. Phenylboronic acids with electron-withdrawing groups generally exhibit enhanced reactivity.
While direct comparative studies for all isomers are scarce, literature precedents for related compounds allow for an estimation of their performance.
Table 1: Estimated Performance of Chloro(trifluoromethyl)phenylboronic Acid Isomers in a Model Suzuki-Miyaura Coupling Reaction
(Reaction: Arylboronic acid + 4-Bromoanisole → 4-Methoxy-biphenyl derivative)
| Boronic Acid Isomer | Predicted Yield | Notes |
| This compound | > 85% | Strong electronic activation and low steric hindrance favor high yields. |
| 3-Chloro-4-(trifluoromethyl)phenylboronic acid | > 85% | Similar to the 4-chloro-3-(trifluoromethyl) isomer, strong electronic activation is expected to lead to high yields. |
| 2-Chloro-5-(trifluoromethyl)phenylboronic acid | 50-70% | Steric hindrance from the ortho-chloro group is likely to reduce the yield compared to meta- and para-substituted isomers. |
| 5-Chloro-2-(trifluoromethyl)phenylboronic acid | < 40% | Significant steric hindrance from the ortho-trifluoromethyl group is expected to severely limit the reaction efficiency. |
| 3-Chloro-5-(trifluoromethyl)phenylboronic acid | > 90% | The combined meta-electron-withdrawing effects with no steric hindrance should result in very high reactivity. |
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds.[6] While the boronic acid is not a direct participant, related aryl halides are commonly used. The electronic properties of the substituents on the aryl halide influence the oxidative addition step, with electron-withdrawing groups generally increasing the reaction rate. As such, the reactivity trends observed in Suzuki-Miyaura coupling can often be extrapolated to the corresponding aryl halides in Buchwald-Hartwig aminations.
Table 2: Estimated Performance of Chloro(trifluoromethyl)bromobenzene Isomers in a Model Buchwald-Hartwig Amination Reaction
(Reaction: Aryl bromide + Aniline → N-Aryl-aniline derivative)
| Aryl Bromide Isomer | Predicted Yield | Notes |
| 1-Bromo-4-chloro-3-(trifluoromethyl)benzene | > 80% | Strong electronic activation from both substituents should facilitate the oxidative addition step. |
| 2-Bromo-5-chloro-1-(trifluoromethyl)benzene | > 80% | Similar to its isomer above, high reactivity is anticipated. |
| 1-Bromo-2-chloro-5-(trifluoromethyl)benzene | 40-60% | Steric hindrance from the ortho-chloro group may lower the yield. |
| 2-Bromo-1-chloro-4-(trifluoromethyl)benzene | < 30% | Significant steric hindrance from the substituent ortho to the bromine will likely impede the reaction. |
| 1-Bromo-3-chloro-5-(trifluoromethyl)benzene | > 85% | Strong electronic activation and minimal steric hindrance are expected to give high yields. |
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for the specific isomers of chloro(trifluoromethyl)phenylboronic acid and their corresponding aryl halides. Optimization of catalyst, ligand, base, and solvent may be necessary to achieve optimal results for each isomer.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 eq)
-
Chloro(trifluoromethyl)phenylboronic acid isomer (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene, Dioxane, DMF, with 10-20% water)
Procedure:
-
To a dried Schlenk flask, add the aryl halide, chloro(trifluoromethyl)phenylboronic acid isomer, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
Aryl halide (e.g., chloro(trifluoromethyl)bromobenzene isomer) (1.0 eq)
-
Amine (1.1 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the aryl halide and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C) for the required time (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of these critical reactions, the following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura coupling and a logical workflow for comparing the reactivity of the boronic acid isomers.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for comparing the reactivity of boronic acid isomers.
Conclusion
The reactivity of this compound and its isomers is a nuanced interplay of electronic and steric effects. Isomers with meta and para substitution of the chloro and trifluoromethyl groups are predicted to be highly reactive in both Suzuki-Miyaura and Buchwald-Hartwig reactions due to strong electronic activation and minimal steric hindrance. Conversely, isomers with ortho substituents, particularly the bulky trifluoromethyl group, are expected to exhibit significantly lower reactivity due to steric impediment. This guide provides a framework for researchers to select the most appropriate isomer for their synthetic needs and to develop effective reaction protocols. Experimental validation under standardized conditions is recommended to confirm these predicted reactivity trends.
References
- 1. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. Taft equation - Wikipedia [en.wikipedia.org]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Head-to-Head Battle in Cross-Coupling: Boronic Acids vs. Potassium Trifluoroborates
In the landscape of synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of reagents is paramount to achieving high yields, reproducibility, and operational simplicity. For decades, boronic acids have been the workhorses of the Suzuki-Miyaura reaction, a cornerstone for the formation of carbon-carbon bonds. However, the emergence of potassium trifluoroborates has presented a compelling alternative, addressing many of the inherent limitations of their acidic precursors. This guide provides an objective, data-driven comparison of these two classes of organoboron reagents, tailored for researchers, scientists, and drug development professionals.
Executive Summary: Stability as the Deciding Factor
The primary advantage of potassium trifluoroborates over boronic acids lies in their markedly enhanced stability. Boronic acids are notoriously prone to decomposition pathways such as protodeboronation (cleavage of the carbon-boron bond) and the formation of cyclic trimeric anhydrides (boroxines), which can complicate stoichiometry and lead to inconsistent results.[1][2] In contrast, potassium trifluoroborates are generally stable, crystalline solids that are resistant to air and moisture, allowing for prolonged storage without degradation.[1][3] This superior stability often translates to more reliable and higher-yielding cross-coupling reactions, especially with challenging substrates like electron-deficient or heteroaromatic systems.[1]
Data Presentation: A Comparative Overview
The superior performance of potassium trifluoroborates is most evident when working with substrates that are prone to decomposition as boronic acids. While direct side-by-side yield comparisons under identical conditions are sometimes scarce because researchers often opt for trifluoroborates when boronic acids are known to fail, the available data clearly illustrates the advantages of the trifluoroborate salts.[1]
Table 1: Stability and Handling Characteristics
| Feature | Boronic Acids | Potassium Trifluoroborates | Rationale for Difference |
| Physical State | Often amorphous solids, can be difficult to purify.[3] | Crystalline, free-flowing solids.[1] | The ionic nature of the trifluoroborate salt promotes the formation of a stable crystal lattice. |
| Air & Moisture Stability | Prone to dehydration to form boroxines and susceptible to protodeboronation.[2] | Exceptionally stable to both air and moisture; can be stored indefinitely at room temperature.[3][4] | The tetracoordinate boron in the trifluoroborate is less electrophilic and shielded from attack by water and oxygen.[3] |
| Thermal Stability | Can decompose upon heating.[3] | Highly thermally stable.[3] | Strong boron-fluorine bonds and a stable ionic structure contribute to high thermal resistance. |
| Stoichiometry | Can be uncertain due to the presence of boroxine trimers.[3] | Exist as well-defined monomeric species.[4] | The stable salt form prevents the formation of anhydrides. |
Table 2: Performance in Suzuki-Miyaura Cross-Coupling
The following table presents a comparison of yields for the synthesis of trifluoroborate salts from their corresponding boronic acids and subsequent cross-coupling reactions, particularly highlighting the challenges with unstable heteroaryl boronic acids.
| Boronic Acid/Trifluoroborate | Coupling Partner | Product | Yield (Boronic Acid) | Yield (Trifluoroborate) | Reference |
| 2-Furanboronic acid | 4-Bromobenzonitrile | 4-(Furan-2-yl)benzonitrile | Often low/inconsistent | 91% | [5][6] |
| Thiophen-2-ylboronic acid | 4-Chlorobenzonitrile | 4-(Thiophen-2-yl)benzonitrile | Prone to protodeboronation | 75% | [5][6] |
| (Stored) 3-Pyridylboronic acid | 4-Bromoanisole | 4-Methoxy-3'-pyridylbiphenyl | Low due to degradation | (from fresh) 85% | [5][6] |
Note: Yields for boronic acids can be highly variable depending on the purity and storage conditions of the reagent. The yields for trifluoroborates are generally more consistent.
Experimental Protocols
Protocol 1: Synthesis of Potassium Aryltrifluoroborate from Arylboronic Acid
This protocol describes a general method for the conversion of an arylboronic acid to its more stable potassium trifluoroborate salt.[1][7]
Materials:
-
Arylboronic acid (1.0 eq)
-
Potassium hydrogen fluoride (KHF₂) (3.0 - 4.0 eq)
-
Methanol (MeOH)
-
Water (H₂O)
-
Diethyl ether or Acetone
Procedure:
-
Dissolve the arylboronic acid in methanol in a round-bottom flask.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride.
-
Slowly add the aqueous KHF₂ solution to the stirring methanolic solution of the boronic acid. A white precipitate of the potassium aryltrifluoroborate should form.
-
Stir the mixture at room temperature for 30 minutes.
-
Remove the methanol under reduced pressure.
-
Collect the solid precipitate by filtration using a Büchner funnel.
-
Wash the solid with diethyl ether or acetone to remove any non-polar impurities and residual water.
-
Dry the resulting white, crystalline solid under vacuum to obtain the pure potassium aryltrifluoroborate.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling with Potassium Aryltrifluoroborate
This protocol provides a general workflow for the cross-coupling of a potassium aryltrifluoroborate with an aryl halide.[5][8]
Materials:
-
Aryl halide (1.0 eq)
-
Potassium aryltrifluoroborate (1.05 - 1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 3.0 eq)
-
Solvent (e.g., Toluene/H₂O 10:1 or Ethanol)
-
Schlenk tube or microwave vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube or microwave vial, add the aryl halide, potassium aryltrifluoroborate, base, palladium catalyst, and phosphine ligand.
-
Seal the vessel and evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualization
Caption: Workflow comparing the stability and utility of boronic acids versus potassium trifluoroborates.
Caption: The Suzuki-Miyaura catalytic cycle featuring the in situ activation of a potassium trifluoroborate.
Conclusion
For researchers engaged in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, potassium trifluoroborates represent a significant advancement over traditional boronic acids. Their superior stability, ease of handling, and ability to deliver higher and more consistent yields in Suzuki-Miyaura cross-coupling reactions make them an invaluable tool in the synthetic chemist's arsenal. While boronic acids will continue to have their place, the adoption of potassium trifluoroborates, especially for challenging substrates, can lead to more efficient and reliable synthetic routes, ultimately accelerating the pace of discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Potassium Organotrifluoroborates [sigmaaldrich.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Alternatives for 4-Chloro-3-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount for the successful synthesis of complex molecules. In the realm of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, 4-Chloro-3-(trifluoromethyl)phenylboronic acid is a valuable building block. However, its stability and handling characteristics can present challenges. This guide provides an objective comparison of this compound with its primary alternatives: the corresponding pinacol ester and potassium trifluoroborate salt, supported by experimental data and detailed protocols.
The choice of an organoboron reagent in Suzuki-Miyaura coupling is a critical decision that influences reaction efficiency, yield, and practicality. While boronic acids are highly reactive, they are often susceptible to decomposition pathways like protodeboronation, which can impact their shelf-life and the reproducibility of results. Boronate esters and potassium organotrifluoroborates have emerged as stable and effective alternatives.
The Trade-Off: Reactivity vs. Stability
The primary consideration when choosing between a boronic acid and its alternatives lies in the balance between reactivity and stability.
-
Boronic Acids: Generally more reactive, often leading to faster reaction times. This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of lower stability.
-
Boronate Esters (e.g., Pinacol Esters): Offer significantly enhanced stability. They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods. This stability makes them advantageous for complex, multi-step syntheses.
-
Potassium Organotrifluoroborates: These salts are remarkably stable to both air and moisture, making them exceptionally easy to handle and store indefinitely. They are a robust alternative, often providing excellent yields in Suzuki-Miyaura couplings.
Comparative Data: A Snapshot of Performance
| Boron Reagent Class | Coupling Partner | Product | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Arylboronic Acid | 4-Chloroaniline | 4'-Amino-2-chloro-5-(trifluoromethyl)biphenyl | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | Reflux | N/A | High | [1] |
| Arylboronic Acid | 1-Bromo-4-fluorobenzene | 4-Fluoro-4'-(trifluoromethyl)biphenyl | G-COOH-Pd-10 | N/A | N/A | 110 | 48 | ~95 | [2] |
| Boronate Pinacol Ester | 2,6-Dichloropyridine | 2-Chloro-6-heptylpyridine | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 74 | [3] |
| Boronate Pinacol Ester | Aryl Bromide | Polyfluorinated Biphenyl | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 80-120 | 2-24 | Good | [4] |
| Potassium Aryltrifluoroborate | 4-Chlorobenzonitrile | 4'-Cyano-4-(trifluoromethyl)biphenyl | Pd(OAc)₂ | K₂CO₃ | Methanol | Reflux | N/A | 95 | [5] |
| Potassium Aryltrifluoroborate | 4-Chloroanisole | 4-Methoxy-4'-(trifluoromethyl)biphenyl | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 80 | 24 | 87 | [6] |
Experimental Protocols
Below are detailed, representative methodologies for Suzuki-Miyaura cross-coupling reactions using each class of organoboron reagent.
Protocol 1: Suzuki-Miyaura Coupling with this compound
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry round-bottom flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling with this compound Pinacol Ester
Materials:
-
This compound pinacol ester (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane/water, 2:1)
Procedure:
-
In a Schlenk tube, combine the aryl halide, this compound pinacol ester, palladium catalyst, and base.
-
Seal the tube, then evacuate and backfill with argon (repeat three times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 100 °C and stir for 18-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel chromatography.[3]
Protocol 3: Suzuki-Miyaura Coupling with Potassium 4-Chloro-3-(trifluoromethyl)phenyltrifluoroborate
Materials:
-
Potassium 4-Chloro-3-(trifluoromethyl)phenyltrifluoroborate (1.0 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 10:1)
Procedure:
-
To a reaction vessel, add the aryl halide, potassium 4-Chloro-3-(trifluoromethyl)phenyltrifluoroborate, and base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the solvent, followed by the palladium catalyst and ligand.
-
Heat the mixture to 80 °C for 24 hours.[6]
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the crude product via column chromatography.
Visualizing the Process
To better understand the workflows and relationships in Suzuki-Miyaura coupling, the following diagrams have been generated.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The choice between this compound, its pinacol ester, or its potassium trifluoroborate salt depends on the specific requirements of the synthesis.
-
For rapid reactions where stability is less of a concern, the boronic acid may be suitable.
-
For complex syntheses requiring a robust, easily handled, and purifiable reagent, the pinacol ester is an excellent choice.
-
For applications demanding exceptional stability to air and moisture, simplifying handling and storage, the potassium trifluoroborate salt is a superior alternative.
By understanding the properties and performance of these alternatives, researchers can optimize their synthetic strategies, leading to improved yields, reproducibility, and overall efficiency in the development of novel chemical entities.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of Precatalysts in Suzuki-Miyaura Coupling with Fluorinated Boronic Acids: A Comparative Guide
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. However, the use of electronically demanding substrates, such as fluorinated boronic acids, presents significant challenges that necessitate careful selection of the catalytic system. This guide provides a comparative analysis of various palladium precatalysts, offering insights into their efficacy and application with these challenging coupling partners.
Fluorinated boronic acids are valuable building blocks in medicinal chemistry and materials science due to the unique properties conferred by fluorine substitution. Despite their utility, these reagents are often prone to rapid protodeboronation under the basic conditions typically employed in Suzuki-Miyaura couplings. This decomposition pathway competes with the desired cross-coupling, leading to diminished yields and complex product mixtures. The key to overcoming this challenge lies in the rapid generation of the active Pd(0) catalyst, which can engage the boronic acid in the catalytic cycle before it degrades.
The Precatalyst Advantage: Overcoming the Limitations of Traditional Palladium Sources
Traditional palladium sources, such as palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), often prove inefficient for couplings involving unstable boronic acids.[1][2] The in situ reduction of Pd(II) to Pd(0) or the ligand association with Pd(0) sources can be slow, allowing for significant decomposition of the fluorinated boronic acid.[2]
Modern palladium precatalysts are designed to overcome these limitations. These are typically well-defined, air- and moisture-stable complexes that rapidly generate the active, monoligated Pd(0) species under the reaction conditions. This swift activation is paramount for the successful coupling of fleeting boronic acid species.[1][3]
Comparative Performance of Palladium Precatalysts
The choice of palladium precatalyst, in conjunction with a suitable ligand, base, and solvent system, is critical for achieving high efficiency in the Suzuki-Miyaura coupling of fluorinated boronic acids. Below is a summary of commonly employed precatalysts and their performance characteristics.
Buchwald Precatalysts: The Gold Standard for Challenging Couplings
The Buchwald group has developed a series of highly effective palladacycle precatalysts that are particularly well-suited for demanding cross-coupling reactions.[1][4] These precatalysts, featuring bulky, electron-rich biarylphosphine ligands, are known for their high activity and broad substrate scope.[5]
| Precatalyst / Ligand | Fluorinated Boronic Acid Example | Aryl Halide Example | Base / Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| XPhos Palladacycle (G3) | 2,6-Difluorophenylboronic acid | 4-Chloroanisole | K₃PO₄ / THF/H₂O | RT | 0.5 | >95 | [1] |
| SPhos Palladacycle (G3) | 2-Furanboronic acid | 4-Chlorotoluene | K₃PO₄ / THF/H₂O | 40 | 0.5 | 98 | [6] |
| RuPhos Palladacycle (G3) | 2-Fluoropyridine-3-boronic acid | 4-Bromoanisole | K₃PO₄ / Dioxane/H₂O | 80 | 12 | 85 | [7][8] |
Table 1: Performance of Buchwald Precatalysts with Fluorinated Boronic Acids. This table highlights the high yields and mild reaction conditions achievable with Buchwald-type precatalysts for the coupling of various fluorinated and heteroaromatic boronic acids.
Allyl-Based Palladium Precatalysts
Allyl-palladium complexes represent another important class of precatalysts. Their activation mechanism and performance can vary depending on the specific allyl group and the ancillary ligand.[9][10]
| Precatalyst / Ligand | Boronic Acid Example | Aryl Halide Example | Base / Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| (η³-allyl)PdCl(IPr) | Phenylboronic acid | 4-Chlorotoluene | KOtBu / Dioxane | 80 | 1 | >95 | [10] |
| (η³-cinnamyl)PdCl(XPhos) | Benzo[b]furan-2-boronic acid | 2-Chloro-4,6-dimethoxypyrimidine | K₂CO₃ / Dioxane | 100 | 16 | ~70 | [10] |
Table 2: Representative Performance of Allyl-Based Palladium Precatalysts. While not always the primary choice for highly unstable fluorinated boronic acids, allyl-based precatalysts can be effective, particularly with robust ancillary ligands.
Other Notable Palladium Sources
While modern precatalysts are often superior, other palladium sources can be effective under specific conditions, especially when paired with appropriate ligands.
| Palladium Source / Ligand | Boronic Acid Example | Aryl Halide Example | Base / Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | 2-Fluoropyridine-3-boronic acid | Various aryl halides | Na₃PO₄ / Dioxane | 65-100 | 12-24 | 5-89 | [11] |
| Pd(OAc)₂ / SPhos | (4-(Butylsulfinyl)phenyl)boronic acid | 4-Bromoanisole | K₃PO₄ / Toluene/H₂O | 100 | 16 | Moderate-Good | [12] |
Table 3: Performance of Other Palladium Catalyst Systems. This table illustrates the utility of other common palladium sources, though they may require more forcing conditions or exhibit a narrower substrate scope for challenging couplings.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To better understand the reaction mechanism and the process of catalyst selection, the following diagrams are provided.
Figure 1: Suzuki-Miyaura Catalytic Cycle. This diagram illustrates the key steps of the Suzuki-Miyaura cross-coupling reaction, highlighting the rapid generation of the active Pd(0) species from a precatalyst.
Figure 2: Experimental Workflow. This flowchart outlines a general procedure for setting up, running, and analyzing a Suzuki-Miyaura coupling reaction with fluorinated boronic acids.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of a fluorinated boronic acid with an aryl halide using a Buchwald precatalyst.
Materials:
-
Palladium precatalyst (e.g., XPhos Palladacycle (G3), 2 mol%)
-
Fluorinated boronic acid (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Base (e.g., K₃PO₄, 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., THF or dioxane)
-
Degassed water
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the fluorinated boronic acid (1.5 equiv), the base (3.0 equiv), and the palladium precatalyst (2 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent (to achieve a concentration of ~0.1-0.2 M with respect to the aryl halide) followed by the degassed water (if using a biphasic system) via syringe.
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (ranging from room temperature to 100 °C). Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. Reaction times can vary from 30 minutes to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Conclusion
The successful Suzuki-Miyaura coupling of challenging fluorinated boronic acids is highly dependent on the strategic selection of the palladium precatalyst. Modern precatalysts, particularly the Buchwald palladacycles, offer significant advantages by enabling the rapid formation of the active catalytic species, thus outcompeting the deleterious protodeboronation of the boronic acid. By carefully considering the catalyst system, base, solvent, and temperature, researchers can effectively synthesize a wide array of valuable fluorinated biaryl and heteroaryl compounds. The data and protocols presented in this guide serve as a valuable resource for optimizing these critical transformations in the pursuit of novel therapeutics and advanced materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. benchchem.com [benchchem.com]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of Trifluoromethyl- and Trifluoromethoxy-Substituted Phenylboronic Acids for Researchers and Drug Development Professionals
A deep dive into the physicochemical properties, reactivity, and applications of two critical building blocks in modern chemistry.
In the landscape of synthetic chemistry and drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone for modulating molecular properties. Among the most utilized are the trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) moieties. When appended to a phenylboronic acid scaffold, these groups impart unique characteristics that significantly influence reactivity in cross-coupling reactions and the pharmacokinetic profiles of resulting compounds. This guide provides a comprehensive comparative analysis of trifluoromethyl- and trifluoromethoxy-substituted phenylboronic acids, offering valuable insights for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Tale of Two Electron-Withdrawing Groups
Both the trifluoromethyl and trifluoromethoxy groups are strongly electron-withdrawing, a property that profoundly impacts the acidity and reactivity of the parent phenylboronic acid. However, subtle differences in their electronic and steric nature lead to distinct physicochemical profiles.
The trifluoromethyl group exerts a powerful inductive electron-withdrawing effect (-I).[1] In contrast, the trifluoromethoxy group, while also strongly inductively withdrawing, experiences a partial counteracting resonance effect (+R) from the oxygen atom's lone pairs.[2] This interplay of electronic effects is reflected in their respective Hammett parameters and acidity constants (pKa).
Data Presentation: Physicochemical Properties
| Property | Trifluoromethyl (CF₃) Phenylboronic Acids | Trifluoromethoxy (OCF₃) Phenylboronic Acids | Key Differences & Implications |
| Electronic Effect | Strong -I effect | Strong -I effect, weak +R effect | The +R effect in OCF₃ slightly mitigates its overall electron-withdrawing strength compared to CF₃. |
| Hansch Lipophilicity Parameter (π) | +0.88[3][4] | +1.04[2][3][4][5] | The OCF₃ group is more lipophilic, which can enhance membrane permeability in drug candidates. |
| pKa (ortho isomer) | ~9.45 - 9.58 | ~9.51 | Steric hindrance from the ortho substituent decreases acidity for both, making them weaker acids than the meta and para isomers.[2][6] |
| pKa (meta isomer) | ~7.85 - 7.88 | ~7.79 | Both are significantly more acidic than unsubstituted phenylboronic acid (pKa ≈ 8.8) due to the strong inductive effect.[2][6] |
| pKa (para isomer) | ~7.82 - 7.90 | ~8.03 - 8.11 | The para-OCF₃ isomer is slightly less acidic than the para-CF₃ isomer, likely due to the resonance effect.[2][6] |
| Calculated logP (ortho isomer) | ~2.5 | ~2.8 | OCF₃-substituted isomers are consistently more lipophilic. |
| Calculated logP (meta isomer) | ~2.6 | ~2.9 | Increased lipophilicity can impact solubility and binding interactions. |
| Calculated logP (para isomer) | ~2.6 | ~2.9 | The position of the substituent has a minor effect on the calculated logP. |
Reactivity in Suzuki-Miyaura Coupling: A Comparative Perspective
The electronic nature of the substituent on the phenylboronic acid plays a crucial role in the efficiency of the Suzuki-Miyaura cross-coupling reaction. Generally, electron-withdrawing groups on the boronic acid can decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation step, which is often rate-determining.[6] Conversely, electron-poor aryl halides tend to be more reactive towards oxidative addition.
Mandatory Visualization: Generalized Suzuki-Miyaura Catalytic Cycle
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Applications in Medicinal Chemistry and Drug Design
The choice between a trifluoromethyl and a trifluoromethoxy group can have profound implications for the properties of a drug candidate.
-
Metabolic Stability: Both groups are known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] The high strength of the C-F bond makes these groups resistant to enzymatic cleavage.[4]
-
Lipophilicity and Permeability: As indicated by the Hansch π values, the OCF₃ group imparts greater lipophilicity than the CF₃ group.[2][3][4][5] This can be strategically employed to fine-tune the logP of a molecule to optimize membrane permeability and bioavailability.[4]
-
Binding Affinity: The strong electron-withdrawing nature of both groups can influence the electronic environment of a molecule, potentially leading to enhanced binding affinity with biological targets.[4]
Mandatory Visualization: Drug Development Workflow
Caption: A simplified workflow of the drug development process.
Experimental Protocols: Suzuki-Miyaura Coupling
Below are representative experimental protocols for Suzuki-Miyaura coupling reactions. These are general guidelines and may require optimization for specific substrates.
Experimental Protocol 1: Suzuki-Miyaura Coupling of 4-(Trifluoromethyl)phenylboronic Acid
Materials:
-
Aryl halide (1.0 mmol, 1.0 eq.)
-
4-(Trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.)
-
Anhydrous, degassed 1,4-dioxane/water (4:1 mixture, 5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, 4-(trifluoromethyl)phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent in vacuo and purify the crude product by column chromatography on silica gel or recrystallization.
Experimental Protocol 2: Suzuki-Miyaura Coupling of 4-(Trifluoromethoxy)phenylboronic Acid
Materials:
-
Aryl halide (1.0 mmol, 1.0 eq.)
-
4-(Trifluoromethoxy)phenylboronic acid (1.2 mmol, 1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 eq.)
-
Anhydrous, degassed toluene/ethanol/water (4:1:1 mixture, 6 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the aryl halide and 4-(trifluoromethoxy)phenylboronic acid in the toluene/ethanol portion of the solvent system.
-
Add the aqueous solution of sodium carbonate.
-
Bubble argon through the mixture for 15-20 minutes to degas.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel.
Mandatory Visualization: Experimental Workflow for Suzuki-Miyaura Coupling
References
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive DFT-Based Comparison of 3,5-Bis(trifluoromethyl)phenylboronic Acid for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of 3,5-Bis(trifluoromethyl)phenylboronic acid leveraging Density Functional Theory (DFT) studies. It offers insights into its structural, electronic, and reactive properties, benchmarked against alternative substituted phenylboronic acids and supported by experimental data.
Introduction to 3,5-Bis(trifluoromethyl)phenylboronic Acid
3,5-Bis(trifluoromethyl)phenylboronic acid is a versatile organoboron compound widely utilized in organic synthesis, materials science, and medicinal chemistry.[1] The presence of two strongly electron-withdrawing trifluoromethyl (CF₃) groups on the phenyl ring significantly influences its electronic properties, reactivity, and potential applications.[1] It is a key building block in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals.[2] DFT studies are instrumental in elucidating the geometric, electronic, and thermodynamic properties of this molecule, providing a theoretical framework to understand its reactivity and guide its application in various chemical endeavors.
Comparison of DFT Methodologies
The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. This section compares the computational methodology used in a study of 3,5-Bis(trifluoromethyl)phenylboronic acid with other approaches applied to similar phenylboronic acid derivatives.
A study on 3,5-Bis(trifluoromethyl)phenylboronic acid employed the B3LYP functional with a 6-311G(d,p) basis set to optimize the molecular geometry and analyze its vibrational properties.[3] For comparison, studies on other substituted phenylboronic acids have utilized a range of functionals and basis sets, as detailed in the table below. The choice of a larger basis set and the inclusion of diffuse functions (e.g., 6-311++G(d,p)) can provide a more accurate description of electron distribution, especially for systems with anionic character or weak interactions.[4] Functionals like PBE0 and M06-2X are often benchmarked for their performance in predicting geometries and reaction barriers.[5]
| Molecule/Study | Functional | Basis Set | Key Focus of Study |
| 3,5-Bis(trifluoromethyl)phenylboronic acid [3] | B3LYP | 6-311G(d,p) | Optimized geometry, vibrational analysis, HOMO-LUMO gap. |
| 3-Fluorophenylboronic acid[4] | B3LYP | 6-311++G(d,p) | Spectroscopic (FT-IR, Raman, NMR, UV-Vis), structural, electronic, and thermodynamic properties. |
| (Trifluoromethoxy)phenylboronic acids[5] | M06-2X | 6-311+G(d,p) | Rotational barriers, dimer binding energies, and comparison with X-ray crystal structures. |
| Phenylboronic acid in Suzuki-Miyaura Reaction | M06-L | 6-311+G(d,p) | Investigation of the reaction mechanism on a palladium H-beta zeolite catalyst, including activation energies. |
Geometric and Electronic Properties: A Comparative Analysis
The geometric and electronic properties of 3,5-Bis(trifluoromethyl)phenylboronic acid, as determined by DFT calculations, are presented below in comparison with other relevant phenylboronic acids.
Molecular Geometry
The optimized geometric parameters for 3,5-Bis(trifluoromethyl)phenylboronic acid obtained from DFT calculations are in close agreement with experimental values for similar compounds.[3] A comparison with the experimental crystal structure of para-(trifluoromethoxy)phenylboronic acid provides a valuable benchmark for the accuracy of the calculated bond lengths and angles in a fluorinated phenylboronic acid system.[5]
| Parameter | 3,5-Bis(trifluoromethyl)phenylboronic acid (Calculated, B3LYP/6-311G(d,p))[3] | para-(trifluoromethoxy)phenylboronic acid (Experimental, X-ray)[5] |
| C-C (phenyl avg.) | ~1.39 Å | ~1.38 Å |
| C-B | 1.558 Å | 1.556(2) Å |
| B-O (avg.) | 1.371 Å | 1.366(2) Å |
| C-CF₃ (avg.) | 1.49 Å (Calculated for a similar compound) | - |
| C-O (methoxy) | - | 1.398(2) Å |
| ∠C-B-O (avg.) | ~118° | ~118° |
| ∠O-B-O | 114.6° | 114.1(1)° |
Electronic Properties
The electronic properties, particularly the HOMO-LUMO energy gap, provide insights into the chemical reactivity and stability of the molecule. The presence of the two trifluoromethyl groups in 3,5-Bis(trifluoromethyl)phenylboronic acid is expected to lower both the HOMO and LUMO energy levels and potentially increase the HOMO-LUMO gap compared to unsubstituted phenylboronic acid, indicating enhanced stability.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 3,5-Bis(trifluoromethyl)phenylboronic acid[3] | -9.715 | -5.225 | 4.49 |
| 3-Fluorophenylboronic acid[4] | -6.93 | -1.84 | 5.09 |
Reactivity in Suzuki-Miyaura Cross-Coupling
3,5-Bis(trifluoromethyl)phenylboronic acid is a common reagent in Suzuki-Miyaura cross-coupling reactions.[2] The electron-withdrawing nature of the trifluoromethyl groups can enhance the rate and selectivity of these reactions.[2] Computational studies have been instrumental in elucidating the mechanism of the Suzuki-Miyaura reaction, which generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
A DFT study on the Suzuki-Miyaura coupling of bromobenzene and phenylboronic acid catalyzed by a palladium-zeolite complex revealed that the transmetalation step, involving the breaking of the C-B bond, is the rate-determining step with a calculated activation energy of 36.8 kcal/mol. The presence of a base is crucial for the formation of a boronate anion, which is more nucleophilic and facilitates the transmetalation process.
Experimental and Computational Protocols
DFT Calculations for 3,5-Bis(trifluoromethyl)phenylboronic acid: The quantum chemical calculations were performed using the Gaussian 09 program package.[3] The geometry of the molecule was optimized using the B3LYP functional with the 6-311G(d,p) basis set.[3] The vibrational frequencies were also calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.[3]
Experimental Protocol for FT-IR Spectroscopy: The FT-IR spectrum of 3,5-Bis(trifluoromethyl)phenylboronic acid was recorded using a PerkinElmer Spectrum One FTIR spectrometer in the region of 400–4000 cm⁻¹.[3] The sample was prepared as a KBr pellet.[3]
X-ray Crystallography for para-(trifluoromethoxy)phenylboronic acid: Single-crystal X-ray diffraction data were collected on a suitable diffractometer.[5] The structure was solved by direct methods and refined by full-matrix least-squares on F².[5]
Visualizations
References
- 1. 3,5-Bis(trifluoromethyl)phenylboronic Acid | 73852-19-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 2. Tris(3,5-bis(trifluoromethyl)phenyl)borane | C24H9BF18 | CID 15434991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Novel H2 activation by a tris[3,5-bis(trifluoromethyl)phenyl]borane frustrated Lewis pair - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Functional Group Tolerance in Suzuki-Miyaura Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and, notably, a broad tolerance for a wide array of functional groups.[1][2] This versatility has made it an indispensable tool in academic research and, critically, in the pharmaceutical industry for the synthesis of complex drug candidates.[3] However, the success of a Suzuki-Miyaura coupling, particularly in the presence of sensitive functionalities, is highly dependent on the judicious choice of catalyst, ligand, base, and solvent system.
This guide provides a comparative overview of common palladium-based catalytic systems for the Suzuki-Miyaura reaction, with a focus on their tolerance to various functional groups. The information presented is supported by experimental data to aid researchers in selecting the optimal conditions for their specific synthetic challenges.
Performance Comparison of Palladium Catalytic Systems
The choice of ligand is paramount in tuning the reactivity and stability of the palladium catalyst, thereby influencing its functional group tolerance.[1] Modern catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), have significantly expanded the scope of the Suzuki-Miyaura reaction to include previously challenging substrates.[4][5]
Below is a summary of the performance of several common palladium catalyst systems with a variety of functionalized substrates. It is important to note that the data is compiled from different sources with varying reaction conditions; therefore, this information should be used as a qualitative guide rather than a direct quantitative comparison.[1]
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Functional Group on Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-CN | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 95 | [6] |
| 4-COMe | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 98 | [7] |
| 4-NO₂ | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 92 | [1] |
| 4-CHO | Pd(PEPPSI-IPr) | K₂CO₃ | 2-MeTHF/H₂O | 60 | 85 | [8] |
| 4-OH | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-AmylOH | 100 | 91 | [9] |
| 4-NH₂ | Pd₂(dba)₃ / BrettPhos | K₂CO₃ | Dioxane/H₂O | 100 | 88 | [10] |
| 2-CO₂Me | Pd(OAc)₂ / P(Cy)₃ | K₃PO₄ | Toluene | 100 | 72 | [9] |
Table 2: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Functional Group on Aryl Chloride | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-CN | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 96 | [7] |
| 4-COMe | Pd(PEPPSI-IPr) | KOH | Dioxane/H₂O | 60 | 91 | |
| 4-NO₂ | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | 85 | [7] |
| 4-OMe | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 94 | [6] |
| 2-Me | Pd(OAc)₂ / P(o-tol)₃ | K₃PO₄ | DME | 80 | 89 | [2] |
| Heterocycle (2-chloropyridine) | (IPent-H)₂Pd₂Cl₆ | KOH | Dioxane | 60 | 93 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success. Below are representative procedures for Suzuki-Miyaura couplings using two of the most common classes of modern ligands: Buchwald phosphine ligands and N-heterocyclic carbenes (NHCs).
Protocol 1: Suzuki-Miyaura Coupling Using a Buchwald Ligand (e.g., SPhos)
This protocol is a general starting point for the coupling of an aryl halide with an arylboronic acid using a palladium/SPhos catalyst system.[6]
Materials:
-
Aryl Halide (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (1-5 mol%)
-
SPhos (2-10 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powdered (2.0 - 3.0 equiv)
-
Toluene and Water (degassed, e.g., 10:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed toluene and water via syringe.
-
Seal the flask and place it in a preheated oil bath (typically 80-110 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Reactions can take from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the base and palladium residues.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling Using an NHC Precatalyst (e.g., PEPPSI-IPr)
This protocol is adapted for the use of an air- and moisture-stable NHC-palladium precatalyst.[8]
Materials:
-
Aryl Halide (1.0 equiv)
-
Arylboronic Acid or Ester (1.5 - 2.0 equiv)
-
PEPPSI-IPr catalyst (1-3 mol% Pd)
-
Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
Solvent (e.g., Dioxane or 2-MeTHF, degassed) and water if needed.
Procedure:
-
In a glovebox or under a flow of inert gas, charge a dry reaction vial with the aryl halide, arylboronic acid/ester, PEPPSI-IPr catalyst, and base.
-
Add the degassed solvent to the vial.
-
Seal the vial with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated aluminum heating block (typically 55-100 °C).
-
Stir the reaction mixture for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a short plug of silica gel, washing with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired product.
Visualizing the Suzuki-Miyaura Reaction
To better understand the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general workflow for assessing functional group tolerance.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11][12]
Caption: General workflow for evaluating functional group tolerance.
Conclusion
The Suzuki-Miyaura reaction remains a powerful and versatile tool for C-C bond formation, largely due to its remarkable functional group tolerance. The continued development of sophisticated palladium catalysts and ligands has pushed the boundaries of what is possible, enabling the coupling of increasingly complex and sensitive substrates. By carefully selecting the reaction components based on comparative data and employing robust experimental protocols, researchers can successfully harness the power of this reaction for their synthetic endeavors in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Yields of Fluorinated vs. Non-Fluorinated Boronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. The Suzuki-Miyaura cross-coupling reaction is a premier method for constructing the biaryl scaffolds central to many pharmaceutical compounds. Consequently, the performance of fluorinated boronic acids in this critical reaction is of paramount interest. This guide provides an objective comparison of the reaction yields of fluorinated versus non-fluorinated boronic acids, supported by experimental data, to aid in the strategic selection of reagents for synthesis.
The Electronic Impact of Fluorine on Reactivity
Fluorine is the most electronegative element, and its incorporation into an aryl boronic acid has a significant electron-withdrawing effect. This decreases the electron density of the aromatic ring.[1] In the widely accepted mechanism of the Suzuki-Miyaura coupling, the transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst, is often rate-limiting. It is generally held that electron-rich boronic acids perform better in this step, leading to higher yields. Conversely, electron-withdrawing groups are expected to decrease the efficiency of the coupling.[1]
Based on this principle, it would be anticipated that fluorinated boronic acids would generally afford lower yields than their non-fluorinated counterparts under identical conditions. However, experimental evidence presents a more nuanced picture, suggesting that the interplay of electronic effects, reaction kinetics, and specific catalytic systems determines the ultimate reaction outcome.
Quantitative Performance Comparison
Direct, side-by-side comparisons of fluorinated and non-fluorinated boronic acids under identical Suzuki-Miyaura conditions are not abundant in the literature. However, available data provides valuable insights.
Direct Comparison of 4-Fluorophenylboronic Acid and Phenylboronic Acid
A study by Al-Amin, M. et al. provides a direct comparison of the performance of 4-fluorophenylboronic acid and its non-fluorinated analog, phenylboronic acid, in the Suzuki-Miyaura coupling with 1-bromo-4-fluorobenzene. The results, summarized in Table 1, surprisingly indicate a higher yield for the fluorinated boronic acid under the tested conditions.
Table 1: Comparative Yields of 4-Fluorophenylboronic Acid vs. Phenylboronic Acid
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Fluorophenylboronic Acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 |
| Phenylboronic Acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90 |
Data sourced from a comparative guide by BenchChem, which references a 2017 study on Suzuki-Miyaura C-C coupling reactions catalyzed by supported Pd nanoparticles.[2]
This result suggests that under certain conditions, the electron-withdrawing nature of fluorine can be beneficial. Mechanistic studies have indicated that the transmetalation efficiency can increase with fluorine substitution, particularly with ortho-fluorine atoms.[3] For instance, the transmetalation rate of 2,3,4,5-tetrafluorophenylboronic acid is reported to be approximately 150 times faster than that of phenylboronic acid.[3] This enhanced rate of the key catalytic step can counterbalance the electronic deactivation, leading to higher overall yields.
Inferred Comparison Based on Electronic Effects
To further illustrate the general principle of electronic effects on Suzuki-Miyaura coupling yields, data from the coupling of various hetero(aryl) boronic acids with pyridine-2-sulfonyl fluoride (PyFluor) can be considered. As shown in Table 2, the electron-rich 4-methoxyphenyl boronic acid provides a significantly higher yield than the electron-deficient 4-cyanophenyl boronic acid. Given that fluorine is a strong electron-withdrawing group, this data supports the inference that a fluorinated boronic acid might exhibit reactivity more akin to the 4-cyanophenyl boronic acid, potentially leading to lower yields compared to its non-fluorinated analog in certain contexts.[1]
Table 2: Impact of Electronic Nature of Boronic Acid on Suzuki-Miyaura Coupling Yield
| Boronic Acid | Coupling Partner | Product | Yield (%) |
| 4-Cyanophenyl boronic acid | PyFluor | 2-(4-Cyanophenyl)pyridine | 10 |
| 4-Methoxyphenyl boronic acid | PyFluor | 2-(4-Methoxyphenyl)pyridine | 48 |
Data sourced from a comparative guide by BenchChem.[1]
Performance of Various Fluorinated Phenylboronic Acids
The yields of Suzuki-Miyaura couplings are also dependent on the specific coupling partners and reaction conditions. Table 3 summarizes the performance of various fluorinated phenylboronic acids in reactions with different aryl halides, showcasing the high yields that can be achieved with these reagents under optimized conditions.
Table 3: Performance of Selected Fluorinated Phenylboronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | PdCl₂ (1 mol%) | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 |
| 2,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | PdCl₂ (1 mol%) | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 |
| 3,4-Difluorophenylboronic acid | 4-Iodotoluene | [Pd₂(dba)₃] (1 mol%) / XPhos (2 mol%) | K₃PO₄ | Dioxane | 110 | 16 | 94 |
| Pentafluorophenylboronic acid | Iodobenzene | Pd(PPh₃)₄ (3 mol%) / Ag₂O | CsF | DME | 70 | - | >90 |
Data compiled from various sources as presented in a comparative guide by BenchChem.[2]
Experimental Protocols
A standardized protocol is crucial for the objective comparison of different boronic acids. Below is a general experimental procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted for benchmarking purposes.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
Fluorinated or Non-Fluorinated Boronic Acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., Dioxane, Toluene, DME, DMF), potentially with water
Procedure:
-
To a flame-dried Schlenk flask or a sealable reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the boronic acid, the base, and the palladium catalyst.
-
Add the anhydrous solvent (and water if applicable).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Reaction Pathway and Workflow
To better understand the process, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to the Crystal Structures of Trifluoromethylphenylboronic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the crystal structures of the ortho-, meta-, and para-isomers of trifluoromethylphenylboronic acid. The structural data presented is crucial for understanding the impact of substituent positioning on the supramolecular assembly, which in turn influences the physicochemical properties relevant to drug design and materials science. The primary findings are based on the comprehensive study by Gozdalik et al., published in the Journal of Molecular Structure.[1]
Crystallographic Data Summary
The crystal structures of all three isomers of trifluoromethylphenylboronic acid have been determined by single-crystal X-ray diffraction. A key common feature is the formation of hydrogen-bonded dimers in a syn-anti conformation.[1] The trifluoromethyl group, being a poor hydrogen bond acceptor, does not directly interact with the boronic acid moiety.[1] However, its position on the phenyl ring subtly influences the overall crystal packing through weaker intermolecular interactions.
Below is a summary of the key crystallographic parameters for the three isomers.
| Parameter | 2-(Trifluoromethyl)phenylboronic acid | 3-(Trifluoromethyl)phenylboronic acid | 4-(Trifluoromethyl)phenylboronic acid |
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| Space Group | P2₁/c | P2₁/n | P-1 |
| a (Å) | Value from source | Value from source | Value from source |
| b (Å) | Value from source | Value from source | Value from source |
| c (Å) | Value from source | Value from source | Value from source |
| α (°) | 90 | 90 | Value from source |
| β (°) | Value from source | Value from source | Value from source |
| γ (°) | 90 | 90 | Value from source |
| V (ų) | Value from source | Value from source | Value from source |
| Z | 4 | 4 | 2 |
| Key Intermolecular Interactions | O-H···O (Dimer), C-H···O, C-H···F | O-H···O (Dimer), C-H···F | O-H···O (Dimer), C-H···F |
Note: Specific unit cell parameters are detailed in the primary reference. The table highlights the fundamental packing differences.
Experimental Protocols
The synthesis and crystallization of the trifluoromethylphenylboronic acid isomers were performed as described by Gozdalik et al.[1]
General Synthesis of Trifluoromethylphenylboronic Acids
The synthesis is typically achieved through a Grignard reaction or a lithium-halogen exchange followed by reaction with a trialkyl borate.
Materials:
-
Appropriate bromotrifluoromethylbenzene isomer (ortho, meta, or para)
-
Magnesium turnings or n-butyllithium
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, the corresponding bromotrifluoromethylbenzene (1.0 eq) is dissolved in anhydrous THF.
-
The solution is cooled to -78 °C.
-
n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour at -78 °C.
-
Trimethyl borate (1.2 eq) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the addition of 1 M hydrochloric acid, and stirring is continued for 1 hour.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Crystallization
Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a saturated solution of the respective isomer. To prevent the formation of boroxine anhydrides, a small amount of water is added to the crystallization solvent.
-
2-(Trifluoromethyl)phenylboronic acid: Crystallized from a toluene/heptane mixture.
-
3-(Trifluoromethyl)phenylboronic acid: Crystallized from an acetone/water mixture.
-
4-(Trifluoromethyl)phenylboronic acid: Crystallized from an ethyl acetate/hexane mixture.
Visualization of the Structural Analysis Workflow
The following diagram illustrates the logical workflow from synthesis to the comparative structural analysis of the trifluoromethylphenylboronic acid isomers.
References
Safety Operating Guide
Proper Disposal of 4-Chloro-3-(trifluoromethyl)phenylboronic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Chloro-3-(trifluoromethyl)phenylboronic acid (CAS No. 176976-42-4).
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.
In the event of a spill, immediately contain the material. Sweep up the solid material and place it into a suitable, labeled, and sealed container for disposal.[1][2] Avoid generating dust. Clean the affected area thoroughly in accordance with environmental regulations.[1]
Quantitative Safety Data
| Identifier | Value |
| CAS Number | 176976-42-4 |
| Molecular Formula | C₇H₅BClF₃O₂ |
| Appearance | White to off-white crystalline powder |
| Melting Point | 233 - 236 °C |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal company. Adherence to all federal, state, and local regulations is mandatory.
1. Collection and Storage of Waste:
- Place all waste material, including any contaminated spill cleanup debris, into a clearly labeled, airtight container.
- Store the waste container in a designated, cool, and well-ventilated area, away from incompatible materials.
2. Engagement of a Licensed Disposal Company:
- Contact a certified chemical waste disposal company to arrange for the collection of the this compound waste.
- Provide the disposal company with a comprehensive Safety Data Sheet (SDS) for the compound to ensure they are aware of its chemical properties and any potential hazards.
3. Documentation:
- Maintain meticulous records of the amount of waste generated, the date of collection, and the contact information of the disposal company. This documentation is crucial for regulatory compliance.
4. Container Disposal:
- Empty containers should be triple-rinsed (or the equivalent) with a suitable solvent. The rinsate should be collected and treated as hazardous waste.
- After rinsing, the container can be punctured to prevent reuse and disposed of in accordance with local regulations, which may include recycling or landfill disposal.
It is imperative not to discharge this chemical into sewer systems or the environment.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Chloro-3-(trifluoromethyl)phenylboronic acid
This guide provides critical safety and logistical information for the proper handling and disposal of 4-Chloro-3-(trifluoromethyl)phenylboronic acid, a compound utilized by researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety.
Immediate Safety Precautions
When handling this compound, it is crucial to operate in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure that safety showers and eyewash stations are easily accessible.[2] Avoid direct contact with the skin, eyes, and clothing.[3][4] Inhalation of dust or fumes should be strictly avoided.[3]
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2] | Protects eyes from dust, splashes, and irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2] | Prevents skin contact and potential irritation.[1] |
| Body Protection | A fully buttoned, flame-resistant laboratory coat, long pants, and closed-toe shoes.[2] | Protects skin from accidental spills and contact.[2] |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is necessary when handling the solid to prevent inhalation of dust particles.[2] | Minimizes the risk of respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety.
-
Preparation : Before starting any work, ensure that the chemical fume hood is functioning correctly and the work area is clean and uncluttered.[2] Confirm the location and accessibility of the nearest safety shower and eyewash station.[2]
-
Donning PPE : Put on all required personal protective equipment as detailed in the table above before handling the chemical.[2]
-
Handling the Compound :
-
Post-Handling :
-
Thoroughly clean the work area to remove any residual chemical.
-
Wash hands with soap and water after handling is complete, even if gloves were worn.[3]
-
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5] |
| Skin Contact | Wash the affected skin with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[3] If skin irritation occurs, seek medical advice.[6] |
| Inhalation | Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting.[5] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[5] Seek immediate medical attention. |
| Spill | For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[1] Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][5] Ensure the area is well-ventilated during cleanup.[1] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect all contaminated materials, including disposable PPE and cleaning materials, in a designated, labeled, and sealed container for hazardous waste.[1]
-
Disposal Method : Do not pour waste down the drain.[1] The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[7] Always follow local, state, and federal regulations for hazardous waste disposal.
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
